Dicyclopropylethanedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15940-88-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1,2-dicyclopropylethane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
UKHLNGHTXWIWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(=O)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Dicyclopropylethanedione: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Dicyclopropylethanedione, also known as 1,2-dicyclopropylethane-1,2-dione, is a chemical compound with the molecular formula C₈H₁₀O₂.[1] This document provides a concise overview of its known physical properties. The information presented herein is compiled from available chemical databases.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 138.166 g/mol | [1] |
| Boiling Point | 211.9 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Vapor Pressure | 0.178 mmHg at 25°C | [1] |
| Flash Point | 75.8 °C | [1] |
| CAS Number | 15940-88-2 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining these properties are well-established in the field of chemistry.
General Methodologies:
-
Melting Point: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For greater accuracy, this is often done under reduced pressure and extrapolated to atmospheric pressure.
-
Density: The density of a liquid can be determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance.
-
Solubility: To determine solubility, a measured amount of the solute (this compound) is added to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or gravimetric methods. This process is repeated for a range of common laboratory solvents.
Synthesis Pathway
While detailed biological signaling pathways involving this compound are not documented in the available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. A potential synthesis could involve the oxidation of dicyclopropylethanediol.
Caption: Plausible synthesis of this compound.
It is important to emphasize that the biological activity and potential applications of this compound in drug development are not well-documented in publicly accessible scientific literature. Further research would be required to elucidate its pharmacological profile and potential signaling pathway interactions.
References
An In-depth Technical Guide on 1,2-Dicyclopropylethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dicyclopropylethane-1,2-dione, a unique α-diketone featuring two cyclopropyl rings. The document details its chemical identity, physicochemical properties, and known synthetic pathways. While specific experimental data on its biological activity and spectroscopic characterization are limited in publicly accessible literature, this guide draws parallels from related dicarbonyl and cyclopropyl-containing compounds to infer potential applications and areas for future research, particularly in the realm of medicinal chemistry and drug development.
Chemical Identity and Properties
IUPAC Name: 1,2-dicyclopropylethane-1,2-dione
This compound is a symmetrical α-diketone where the ethanedione backbone is substituted with a cyclopropyl group at each carbonyl carbon.
Synonyms:
-
Dicyclopropylethanedione
-
Dicyclopropylglyoxal
-
Ethanedione, dicyclopropyl-
Chemical Structure:
Physicochemical Data:
A summary of the known quantitative data for 1,2-dicyclopropylethane-1,2-dione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| CAS Number | 15940-88-2 | [1] |
| Boiling Point | 211.9 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 75.8 °C | [1] |
| Vapor Pressure | 0.178 mmHg at 25°C | [1] |
Synthesis of 1,2-Dicyclopropylethane-1,2-dione
From Ethyl Cyclopropylcarboxylate
One reported synthesis involves the reaction of ethyl cyclopropylcarboxylate with thionyl chloride and sodium.[1] This method likely proceeds through an acyloin-type condensation of the corresponding acyl chloride.
Hypothesized Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this specific transformation is not publicly available. General procedures for the conversion of esters to α-diketones often involve the formation of an acyl chloride followed by a reductive coupling reaction.
Photochemical Synthesis from Cyclopropanecarbaldehyde
A second synthetic route involves the irradiation of cyclopropanecarbaldehyde.[1] This photochemical approach likely proceeds via a radical mechanism.
Hypothesized Reaction Scheme:
Experimental Protocol:
Specific details of the experimental setup, including solvent, concentration, and reaction time for the photolysis of cyclopropanecarbaldehyde to yield the desired product, are not detailed in the available literature.
Spectroscopic Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the methine and methylene protons of the cyclopropyl rings. The chemical shifts would be influenced by the adjacent carbonyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons, as well as the methine and methylene carbons of the cyclopropyl rings. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of an α-diketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the cleavage of the cyclopropyl rings and the dicarbonyl unit. |
Potential Applications in Drug Development
While no specific biological activities have been reported for 1,2-dicyclopropylethane-1,2-dione, its structural motifs—the α-diketone and the cyclopropyl group—are of significant interest in medicinal chemistry.
The Role of the α-Diketone Moiety
α-Dicarbonyl compounds are known to exhibit a range of biological activities. They can act as enzyme inhibitors, particularly for enzymes with active site cysteine or arginine residues, through the formation of covalent adducts.[3] Some dicarbonyl compounds have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The reactivity of the dicarbonyl system makes it a potential pharmacophore for targeted covalent inhibitors.
The Significance of the Cyclopropyl Group
The cyclopropyl group is a valuable substituent in drug design due to its unique conformational and electronic properties.[9] It can:
-
Introduce conformational rigidity: This can lead to improved binding affinity and selectivity for a target protein.
-
Modulate metabolic stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Alter physicochemical properties: It can influence lipophilicity and aqueous solubility.
-
Serve as a bioisostere: The cyclopropyl ring can mimic the electronic properties of a double bond or a phenyl ring.
The presence of two cyclopropyl groups in 1,2-dicyclopropylethane-1,2-dione suggests that it could serve as a rigid scaffold for the development of novel therapeutic agents.
Future Research Directions
The lack of extensive data on 1,2-dicyclopropylethane-1,2-dione presents several opportunities for future research:
-
Development of detailed and optimized synthetic protocols: Elucidating high-yield and scalable synthetic routes is crucial for further investigation.
-
Comprehensive spectroscopic characterization: A full analysis of its NMR, IR, and mass spectra is necessary for unambiguous identification and quality control.
-
In vitro biological screening: Evaluation of its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against various enzymes would provide insights into its therapeutic potential.
-
Computational modeling: Docking studies with relevant biological targets could help in identifying potential protein-ligand interactions and guide the design of more potent analogs.
Conclusion
1,2-Dicyclopropylethane-1,2-dione is a structurally intriguing molecule with potential applications in drug discovery and development. While current knowledge about its synthesis and properties is limited, the presence of both the reactive α-diketone functionality and the conformationally constraining cyclopropyl groups makes it a compelling target for further investigation. Future research focused on its synthesis, characterization, and biological evaluation is warranted to unlock its full potential as a novel chemical entity for medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of D-amino acid oxidase by alpha-keto acids analogs of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
CAS number and identifiers for dicyclopropylethanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dicyclopropylethanedione, summarizing its chemical identifiers, physical properties, and a proposed synthetic approach. Due to the limited availability of public data, this guide also highlights areas where further experimental investigation is required.
Chemical Identifiers and Physical Properties
This compound, a symmetrical α-diketone, possesses a unique structure with two cyclopropyl groups flanking a 1,2-dione moiety. Its fundamental identifiers and known physical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 15940-88-2 | [1][2] |
| IUPAC Name | 1,2-dicyclopropylethane-1,2-dione | [2] |
| Chemical Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Canonical SMILES | C1CC1C(=O)C(=O)C2CC2 | [2] |
| InChI | InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 | [2] |
| InChIKey | UKHLNGHTXWIWGW-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 211.9 °C at 760 mmHg | [1] |
| Flash Point | 75.8 °C | [1] |
| Density | 1.286 g/cm³ | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol (General Procedure):
This protocol is a generalized representation based on common methods for the synthesis of symmetrical 1,2-diketones from carboxylic acid esters and should be optimized for the specific synthesis of this compound.
Reaction: 2-Cyclopropanecarboxylic acid ethyl ester → 1,2-Dicyclopropylethane-1,2-dione
Reagents and Materials:
-
Ethyl cyclopropylcarboxylate
-
Sodium metal
-
Thionyl chloride (optional, for conversion to acid chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Preparation: All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere to prevent the reaction of sodium metal with atmospheric moisture.
-
Reaction: A dispersion of sodium metal in an anhydrous solvent like diethyl ether is prepared in the reaction flask. Ethyl cyclopropylcarboxylate is then added dropwise to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature and may require several hours to proceed to completion.[1]
-
Workup: After the reaction is complete, the excess sodium is carefully quenched. The reaction mixture is then acidified, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Note: The specific reaction conditions, including temperature, reaction time, and purification method, would need to be determined empirically.
Structural Characterization (Theoretical)
No experimental spectroscopic data for this compound has been found in the reviewed literature. However, based on its structure, the following spectroscopic characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The protons on the cyclopropyl rings would likely appear as a complex multiplet in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbons in the downfield region, characteristic of α-diketones. The carbons of the cyclopropyl rings would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of a 1,2-diketone.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (138.16 g/mol ).
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the proposed synthetic route.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not reveal any studies on the biological activity or potential signaling pathways associated with this compound. The reactivity of the α-dicarbonyl moiety suggests potential for biological interactions, but this remains an uninvestigated area.
Conclusion
This compound is a well-defined chemical entity with known identifiers and basic physical properties. While a synthetic route has been reported, a detailed experimental protocol and comprehensive spectroscopic characterization are lacking in the public domain. Furthermore, its biological activity remains unexplored. This technical guide provides a foundation for researchers interested in this molecule, highlighting the need for further experimental work to fully elucidate its chemical and biological properties.
References
Early Synthetic Approaches to Dicyclopropylethanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational methodologies for the synthesis of dicyclopropylethanedione, a molecule of interest for its unique structural motifs and potential applications in medicinal chemistry and materials science. While direct, early publications detailing the synthesis of this compound are scarce, a logical and historically plausible synthetic pathway can be constructed based on established reactions from the early 20th century. This document outlines a robust two-step synthesis commencing with the formation of dicyclopropyl ketone, followed by its oxidation to the target α-diketone, this compound.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the synthesis of the precursor, dicyclopropyl ketone. An early and well-documented method for this is the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent cyclization with sodium hydroxide. The second stage involves the α-oxidation of the methylene group adjacent to the carbonyl in dicyclopropyl ketone to yield the desired this compound. A classic and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide and was first reported in 1932.[1][2]
Caption: Proposed two-step synthesis of this compound.
Stage 1: Synthesis of Dicyclopropyl Ketone
The preparation of dicyclopropyl ketone from γ-butyrolactone is a well-established procedure. The following protocol is adapted from a verified synthetic method.[3]
Experimental Protocol
Materials:
-
γ-Butyrolactone
-
Sodium metal
-
Absolute methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Potassium carbonate
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser, a solution of sodium methoxide is prepared by reacting 50 g of freshly cut sodium with 600 ml of absolute methanol.
-
Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, 344 g of γ-butyrolactone is added. The mixture is heated to distill off the methanol.
-
Acidification and Hydrolysis: The condenser is set for reflux, and 800 ml of concentrated hydrochloric acid is cautiously added to the reaction mixture. The mixture is then refluxed with stirring for 20 minutes.
-
Cyclization: After cooling the mixture in an ice bath, a solution of 480 g of sodium hydroxide in 600 ml of water is added, keeping the temperature below 50°C. The mixture is then refluxed for an additional 30 minutes.
-
Isolation and Purification: The dicyclopropyl ketone is isolated by steam distillation. The distillate is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the ether is removed. The crude product is then purified by distillation.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (ml) | Yield (%) | Boiling Point (°C/mm Hg) | Refractive Index (nD25) |
| γ-Butyrolactone | 86.09 | 4.0 | 344 | - | - | - | - |
| Sodium | 22.99 | 2.17 | 50 | - | - | - | - |
| Dicyclopropyl ketone | 110.15 | - | 114-121 | ~130 | 52-55 | 72-74/33 | 1.4654 |
Stage 2: Synthesis of this compound via Riley Oxidation
The oxidation of the α-methylene group of dicyclopropyl ketone to a carbonyl group can be achieved using selenium dioxide, in a reaction known as the Riley oxidation.[1][2][4] This method was a significant development in organic synthesis in the early 20th century for the preparation of 1,2-dicarbonyl compounds.[1][2]
Experimental Protocol
Materials:
-
Dicyclopropyl ketone
-
Selenium dioxide (SeO2)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
Procedure:
-
Reaction Setup: In a pressure tube, a solution of dicyclopropyl ketone (1.0 eq) in 1,4-dioxane is prepared.
-
Addition of Oxidant: Selenium dioxide (2.0 eq) is added to the solution in one portion at room temperature.
-
Reaction Conditions: The resulting suspension is stirred vigorously and heated to 100°C for 7 hours.
-
Workup: After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the precipitated selenium.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica gel.
Note: The exact yield for the oxidation of dicyclopropyl ketone is not documented in early literature and would need to be determined experimentally. The provided protocol is a general procedure for the Riley oxidation of ketones.[4]
Conceptual Workflow for Riley Oxidation
Caption: Experimental workflow for the Riley oxidation.
Alternative Early Oxidation Methods
While the Riley oxidation is a prime candidate for an "early study" synthesis, other classical oxidation methods for converting ketones to α-diketones were also known and could have been employed. These include:
-
Oxidation with Cupric Acetate: Ketones could be oxidized at the α-position using copper(II) salts. For instance, the oxidation of benzoin to benzil was commonly performed with copper(II) acetate.[5][6]
-
Oxidation with Nitric Acid: Concentrated nitric acid was a common and potent oxidizing agent used for various transformations, including the oxidation of α-hydroxy ketones to α-diketones, as seen in the synthesis of benzil from benzoin.[7][8]
These alternative methods provide a broader context of the synthetic tools available to chemists in the early 20th century for the potential synthesis of this compound.
This guide provides a comprehensive overview of a plausible early synthetic route to this compound, based on established chemical principles and historical context. The detailed protocols and data are intended to serve as a valuable resource for researchers in the field.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. Chemistry:Riley oxidation - HandWiki [handwiki.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Riley Oxidation | NROChemistry [nrochemistry.com]
- 5. Solved In this experiment, a-diketone, benzil, is prepared | Chegg.com [chegg.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
molecular weight and formula of dicyclopropylethanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylethanedione, also known as 1,2-dicyclopropylethane-1,2-dione, is a diketone featuring two cyclopropyl groups attached to an ethanedione backbone. This document provides a concise technical summary of its fundamental chemical properties. At present, detailed experimental protocols for its synthesis and comprehensive data on its biological activity are not extensively documented in publicly accessible literature.
Chemical and Physical Properties
This compound is characterized by the chemical formula C8H10O2 and a molecular weight of 138.16 g/mol .[1] Its structure consists of a central 1,2-dione (alpha-diketone) moiety flanked by two cyclopropyl rings.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C8H10O2 | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| IUPAC Name | 1,2-dicyclopropylethane-1,2-dione | |
| CAS Number | 15940-88-2 |
Synthesis
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research into related compounds, such as various diketone derivatives, has explored a range of biological activities; however, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Experimental Workflow for Future Investigation
Given the lack of detailed information, a logical workflow for future research on this compound would involve the key stages of synthesis, purification, and subsequent biological screening.
Caption: Proposed research workflow for this compound.
References
Dicyclopropyl Ketone: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropyl ketone, a unique molecule featuring two cyclopropane rings attached to a central carbonyl group, has carved a niche for itself as a valuable intermediate in both pharmaceutical and fine chemical synthesis.[1] Its distinct reactivity, stemming from the strained three-membered rings, makes it a versatile building block for complex organic molecules.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of dicyclopropyl ketone. It also presents a compilation of its physicochemical and spectroscopic properties and details its application in the synthesis of bioactive compounds.
Discovery and History
The first detailed account of the synthesis of dicyclopropyl ketone was published in 1956 by Harold Hart and Omer E. Curtis, Jr., in the Journal of the American Chemical Society.[4][5] Their work provided a practical entry into polycyclopropylated molecules.[5] The described synthesis, a modification of earlier work by Fittig, Volhard, Spencer, and Wright, involved the ring closure of a γ-haloketone.[4] Prior to this, there were reports of dicyclopropyl ketone formation in small amounts from the decarboxylation of cyclopropanecarboxylic acid over thoria, though the identity of the product was questioned.[4] The work by Hart and Curtis solidified the synthesis and characterization of this novel ketone, paving the way for its use in organic synthesis.
Physicochemical and Spectroscopic Data
Dicyclopropyl ketone is a clear, colorless to light yellow liquid at room temperature.[2][3] It is soluble in water and stable under normal temperatures and pressures.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physicochemical Properties of Dicyclopropyl Ketone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O | [6] |
| Molecular Weight | 110.15 g/mol | [6] |
| CAS Number | 1121-37-5 | [6] |
| Appearance | Clear colorless to yellowish liquid | [2][3] |
| Boiling Point | 160-162 °C | [1][3] |
| Density | 0.977 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.467 | [3] |
| Water Solubility | Soluble | [2] |
Table 2: Spectroscopic Data of Dicyclopropyl Ketone
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts can be obtained from sources. | [6][7][8] |
| ¹³C NMR | Data available, specific shifts can be obtained from sources. | [6][7][9] |
| Infrared (IR) | Data available, characteristic C=O and cyclopropyl C-H stretches. | [6][10][11][12] |
| Mass Spectrometry (MS) | m/z top peak: 69; 2nd highest: 41; 3rd highest: 39. | [6][11][13] |
Key Synthetic Methodologies
The most common and well-documented synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone under alkaline conditions.[1][3] An alternative and often-used precursor is γ-butyrolactone.[4]
Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone
This protocol is adapted from established literature procedures.[14]
Materials:
-
1,7-dichloro-4-heptanone
-
20% Sodium hydroxide solution
-
Ether
-
Potassium carbonate
-
One-liter three-necked flask
-
Reflux condenser
-
Stirrer
Procedure:
-
To a one-liter three-necked flask equipped with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[14]
-
Heat the mixture to reflux with vigorous stirring for 30 minutes.[14]
-
Following reflux, set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[14]
-
Saturate the distillate with potassium carbonate.[14]
-
Separate the upper organic layer.[14]
-
Extract the aqueous layer once with ether.[14]
-
Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate.[14]
-
Remove the ether by distillation.
-
Distill the residue to yield dicyclopropyl ketone.
Experimental Protocol: Synthesis from γ-Butyrolactone
This protocol is based on the procedure described by Hart and Curtis, Jr.[4]
Materials:
-
Sodium methoxide
-
Absolute methanol
-
γ-butyrolactone
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Ether
-
Anhydrous magnesium sulfate
-
3-liter three-necked flask
-
Stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and a condenser set for distillation.[4]
-
Add 344 g (4.0 moles) of γ-butyrolactone to the stirred solution and heat until methanol distills rapidly.[4]
-
After collecting approximately 475 mL of methanol, apply reduced pressure to remove an additional 50-70 mL of methanol.[4]
-
Set the condenser for reflux and add 800 mL of concentrated hydrochloric acid cautiously with stirring.[4]
-
Heat the mixture under reflux for 20 minutes, then cool in an ice bath.[4]
-
Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50 °C.[4]
-
Heat the mixture under reflux for an additional 30 minutes.[4]
-
Arrange the condenser for downward distillation and collect the ketone-water mixture.[4]
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.[4]
-
Extract the aqueous layer with three portions of ether.[4]
-
Combine the ketone and ether layers and dry over anhydrous magnesium sulfate.[4]
-
Remove the ether by distillation and then distill the product.[4]
Applications in Drug Development and Fine Chemicals
Dicyclopropyl ketone serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility is particularly notable in the preparation of compounds targeting specific biological receptors.[1][14]
Synthesis of Rilmenidine
A significant application of dicyclopropyl ketone is in the synthesis of the antihypertensive drug, rilmenidine.[15] Rilmenidine is an α2-adrenergic receptor agonist that also shows selectivity for I1 imidazoline receptors.[16][17] The synthesis involves the conversion of dicyclopropyl ketone to its oxime, followed by further transformations to yield the final drug substance.
Below is a simplified workflow for the synthesis of Rilmenidine starting from Dicyclopropyl Ketone.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dicyclopropyl ketone(1121-37-5) MS spectrum [chemicalbook.com]
- 8. 1121-37-5(1121-37-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Dicyclopropyl ketone(1121-37-5) IR Spectrum [chemicalbook.com]
- 11. Methanone, dicyclopropyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solved The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]
- 14. Cas 1121-37-5,Dicyclopropyl ketone | lookchem [lookchem.com]
- 15. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]
- 16. rilmenidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. rilmenidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Core Chemistry of α-Diketones: A Technical Guide for Scientists and Drug Development Professionals
Introduction: α-Diketones, organic compounds characterized by two adjacent carbonyl groups, are versatile building blocks in organic synthesis and hold significant importance in medicinal chemistry. Their unique electronic structure gives rise to a rich and diverse reactivity profile, making them valuable precursors for a wide array of molecular architectures, including various heterocyclic systems. This technical guide provides an in-depth exploration of the fundamental chemistry of α-diketones, encompassing their synthesis, characteristic reactions, and spectroscopic properties, with a particular focus on their application in drug discovery and development.
Synthesis of α-Diketones
The synthesis of α-diketones can be achieved through various oxidative methods, starting from a range of precursors. Key strategies include the oxidation of α-hydroxyketones, alkynes, and 1,2-diols.
Oxidation of α-Hydroxyketones (Acyloins)
A common and efficient method for the preparation of α-diketones is the oxidation of α-hydroxyketones, also known as acyloins. A variety of oxidizing agents can be employed for this transformation.
A classic example is the synthesis of benzil from benzoin. This can be achieved using nitric acid or a copper(II) sulfate-pyridine complex as the oxidant. The copper-catalyzed method is often preferred as it tends to produce a purer product.[1]
Experimental Protocol: Synthesis of Benzil from Benzoin using Copper Sulfate and Pyridine [1]
-
Reactants:
-
Benzoin: 1696 g (8 moles)
-
Crystalline Copper Sulfate: 4100 g (16.4 moles)
-
Pyridine: 4000 g
-
Water: 1600 g
-
-
Procedure:
-
In a 12-liter flask equipped with a mechanical stirrer, reflux condenser, and an air inlet, a mixture of copper sulfate, pyridine, and water is heated on a steam bath with stirring until the copper sulfate completely dissolves.
-
Benzoin is added to the solution, and the mixture is heated and stirred for two hours. The reaction mixture turns dark green, and the molten benzil forms an upper layer.
-
After cooling, the copper sulfate-pyridine solution is decanted. The benzil is washed with water and then heated with 3-4 liters of 10% hydrochloric acid.
-
After cooling, the benzil is filtered, washed with water, dried, and recrystallized from carbon tetrachloride (2 liters of solvent per kg of benzil).
-
-
Yield: 1450 g (86% of the theoretical amount) of recrystallized benzil with a melting point of 94–95°C.[1]
Oxidation of Alkynes
Internal alkynes can be directly oxidized to α-diketones using various oxidizing agents. A notable method is the Wacker-type oxidation, which utilizes a palladium and copper catalyst system with molecular oxygen as the terminal oxidant.[2][3] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Experimental Protocol: Wacker-Type Oxidation of 1,2-Diphenylethyne to Benzil [3]
-
Reactants:
-
1,2-Diphenylethyne
-
PdBr₂ (5 mol%)
-
CuBr₂ (10 mol%)
-
Solvent: Dioxane/H₂O
-
Atmosphere: Oxygen
-
-
Procedure:
-
A mixture of 1,2-diphenylethyne, PdBr₂, and CuBr₂ in a dioxane/H₂O solvent system is stirred under an oxygen atmosphere.
-
The reaction is monitored until completion.
-
The product, benzil, is isolated and purified using standard techniques.
-
-
Yield: Up to 97% yield can be achieved under optimized conditions.[2]
Other Synthetic Routes
Other methods for synthesizing α-diketones include the oxidation of 1,2-diols and the reaction of α-diazo ketones with aldehydes in the presence of a Lewis acid.[4][5] The smooth oxidative cleavage of 1,3-diols in the presence of 2-iodoxybenzoic acid (IBX) also affords α-diketones in excellent yields under mild conditions.[4]
Key Reactions of α-Diketones
The adjacent carbonyl groups in α-diketones dictate their reactivity, making them susceptible to a variety of transformations, including rearrangements and nucleophilic additions.
Benzil-Benzilic Acid Rearrangement
One of the most characteristic reactions of α-diketones is the benzil-benzilic acid rearrangement. This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[6] The reaction is first-order in both the diketone and the base.[6] Aryl groups and groups with electron-withdrawing substituents tend to migrate more readily than alkyl groups.[6]
Experimental Protocol: Benzilic Acid from Benzil [7]
-
Reactants:
-
Benzil: 2.3 g
-
Methanol: 12 ml
-
Potassium Hydroxide (KOH) solution: 8 ml
-
Phosphoric acid: 6 ml
-
-
Procedure:
-
Dissolve benzil in methanol in a 100 ml round-bottom flask, heating slightly if necessary.
-
Add the KOH solution to the flask while stirring.
-
Reflux the stirred mixture for at least 30 minutes. The initial blue-black color will change to brown.
-
After cooling, evaporate the solvent and dissolve the crude potassium benzilate in a minimum amount of hot water.
-
Add a small amount of decolorizing carbon, stir, and filter the hot solution by gravity.
-
Acidify the filtrate by carefully adding phosphoric acid to precipitate the benzilic acid.
-
Cool the mixture to room temperature and then in an ice/water bath to complete crystallization.
-
Collect the precipitated benzilic acid by filtration and wash it thoroughly with water.
-
-
Yield: Yields typically range from 32-64%.[4] The melting point of the purified product is 148-150 °C.[4]
Dioxolane Formation (Carbonyl Protection)
The carbonyl groups of α-diketones can be protected by forming cyclic acetals, such as dioxolanes. This is a common strategy in multi-step syntheses to prevent the carbonyl groups from reacting with certain reagents. The formation of a dioxolane is typically achieved by reacting the α-diketone with ethylene glycol in the presence of an acid catalyst.
Spectroscopic Properties of α-Diketones
The spectroscopic properties of α-diketones are characterized by the presence of the two adjacent carbonyl groups.
| Spectroscopic Technique | Biacetyl (2,3-Butanedione) | Benzil |
| UV-Vis (λmax) | ~275 nm (n→π), ~220 nm (π→π) | ~370 nm (n→π), ~260 nm (π→π)[8] |
| Infrared (IR) | ~1718 cm⁻¹ (C=O stretch) | ~1680-1710 cm⁻¹ (C=O stretch)[1][9][10] |
| ¹H NMR | ~2.3 ppm (s, 6H) | ~7.5-8.0 ppm (m, 10H) |
| ¹³C NMR | ~200 ppm (C=O), ~30 ppm (CH₃) | ~194.5 ppm (C=O), ~129-135 ppm (aromatic C)[11] |
Note: Spectroscopic values can vary slightly depending on the solvent and other experimental conditions.
α-Diketones in Drug Development
The α-diketone motif is a valuable pharmacophore and a versatile synthetic intermediate in the development of new therapeutic agents. Their ability to serve as precursors for various heterocyclic compounds, such as pyrazoles, isoxazoles, and triazoles, makes them particularly important in medicinal chemistry.[12]
The electrophilic nature of the carbonyl carbons in α-diketones allows them to react with biological nucleophiles. For instance, diacetyl has been shown to react with the guanidinium group of arginine residues in proteins.[2][13][14] This reactivity is implicated in the respiratory-tract toxicity associated with diacetyl exposure.[13] Understanding such interactions is crucial for drug design and toxicology studies. While few approved drugs contain an overt α-diketone moiety, they are critical intermediates in the synthesis of more complex drug molecules. For example, α,β-unsaturated ketone systems, which can be derived from α-diketone precursors, are present in various approved drugs.
Visualizing Key Concepts
To further elucidate the fundamental chemistry of α-diketones, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: General workflow for the synthesis and application of α-diketones.
Caption: Mechanism of the Benzil-Benzilic Acid Rearrangement.
Caption: Reaction of Diacetyl with an Arginine Residue.
References
- 1. chemistai.org [chemistai.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. Measurement of Color, Bitterness, and Diacetyl Content of Beer Using UV-Vis Spectrophotometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of the Butter Flavorant Diacetyl (2,3-Butanedione) with N-α-Acetylarginine: A Model for Epitope Formation with Pulmonary Proteins in the Etiology of Obliterative Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Dicyclopropylethanedione Crystals: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available crystallographic data for dicyclopropylethanedione (C₈H₁₀O₂). The information presented is compiled from existing literature and structural databases, offering a foundational understanding of the solid-state conformation and packing of this molecule. While a comprehensive set of atomic coordinates and detailed experimental protocols from the primary literature were not publicly accessible, this document summarizes the core crystallographic parameters and provides a generalized experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide the fundamental geometric framework of the crystal lattice and the individual molecules within it.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₁₀O₂ |
| Formula Weight | 138.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Unit Cell (Z) | 2 |
Table 2: Unit Cell Dimensions
| Parameter | Value (Å) |
| a | 6.317 |
| b | 9.990 |
| c | 6.078 |
| Parameter | Value (°) |
| α | 90 |
| β | 90.34 |
| γ | 90 |
| Parameter | Value (ų) |
| Volume | 383.4 |
Note: Detailed bond lengths, bond angles, and torsion angles for this compound were not available in the publicly accessible literature. This information is typically found within the full experimental section of the original publication or in the associated Crystallographic Information File (CIF) deposited with the Cambridge Structural Database (CSD).
Molecular Conformation and Packing
The crystallographic analysis reveals that the this compound molecule possesses a center of symmetry in the crystal lattice. The two carbonyl (CO) groups adopt a trans conformation relative to each other. Furthermore, each carbonyl group is oriented cis with respect to the adjacent cyclopropane ring, resulting in a bisected conformation. This specific arrangement minimizes steric hindrance and dictates the intermolecular interactions within the crystal.
Experimental Protocols: A Generalized Workflow
While the specific experimental details for the structural analysis of this compound were not available, a general methodology for such an analysis is presented below. This workflow outlines the typical steps involved in determining the crystal structure of a small organic molecule.
Signaling Pathways and Logical Relationships
As this guide focuses on the static crystal structure of a small molecule, there are no associated signaling pathways to depict. The logical relationship in this context is the experimental workflow leading to the final structural model, as illustrated in the diagram above.
Conclusion
The available data indicates that this compound crystallizes in the monoclinic space group P2₁/n with two molecules per unit cell. The molecule adopts a centrosymmetric conformation with trans carbonyl groups, each bisecting the adjacent cyclopropane ring. For researchers and drug development professionals, this foundational structural information can inform computational modeling, conformational analysis, and the design of derivatives with specific solid-state properties. Access to the full crystallographic dataset, likely through the Cambridge Structural Database, would be necessary for a more in-depth quantitative analysis of the molecular geometry.
The Enduring Allure of the Three-Membered Ring: An In-depth Technical Guide to Cyclopropyl Ketone Chemistry
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a seemingly simple three-membered carbocycle, continues to captivate and empower chemists across various disciplines. Its inherent ring strain and unique electronic properties impart remarkable reactivity and conformational rigidity, making it a prized structural motif in modern organic synthesis and medicinal chemistry. When appended to a ketone, these characteristics are amplified, giving rise to a versatile class of compounds known as cyclopropyl ketones. These molecules serve as pivotal intermediates, capable of undergoing a diverse array of transformations to construct complex molecular architectures. This technical guide provides a comprehensive overview of the core principles of cyclopropyl ketone chemistry, focusing on their synthesis, reactivity, and strategic application in drug discovery. Detailed experimental protocols for key transformations and tabulated quantitative data are presented to facilitate practical application in the laboratory.
I. Synthesis of Cyclopropyl Ketones
The construction of the cyclopropyl ketone moiety can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
A. Corey-Chaykovsky Cyclopropanation
One of the most widely employed methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction. This reaction involves the treatment of an α,β-unsaturated ketone (a chalcone in the case of aryl cyclopropyl ketones) with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
Caption: Catalytic Cycle for SmI₂-Mediated [3+2] Cycloaddition.
Experimental Protocol: SmI₂-Catalyzed Formal [3+2] Cycloaddition of an Alkyl Cyclopropyl Ketone [1] A solution of the alkyl cyclopropyl ketone (0.10 mmol) and phenylacetylene (0.30 mmol) in THF (0.65 mL) is prepared under a nitrogen atmosphere. To this solution is added a solution of SmI₂ in THF (0.1 M, 0.15 mL, 0.015 mmol). For less reactive substrates, metallic samarium powder (0.015 mmol) can be added prior to the SmI₂ solution. The reaction mixture is heated at 55 °C for 4 hours. The reaction is then quenched, and the product is extracted and purified by chromatography.
B. Rearrangement Reactions
The Cloke-Wilson rearrangement is the thermal or acid/base-catalyzed isomerization of cyclopropyl ketones to 2,3-dihydrofurans. [2][3][4]The reaction proceeds through a ring-opening to form a zwitterionic or diradical intermediate, followed by a 5-exo-tet cyclization. This rearrangement provides a powerful method for the synthesis of five-membered oxygen heterocycles.
dot
Caption: Mechanism of the Cloke-Wilson Rearrangement.
C. Visible Light-Mediated [3+2] Cycloadditions
In recent years, visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. Aryl cyclopropyl ketones can be reduced by a photocatalyst to form a radical anion, which then undergoes ring-opening and subsequent [3+2] cycloaddition with an olefin. [5][6][7][8]This method allows for the construction of highly substituted cyclopentane rings.
Table 3: Visible Light-Mediated [3+2] Cycloaddition of Aryl Cyclopropyl Ketones [6][7]
| Entry | Aryl Group | Olefin | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Phenyl | Methyl acrylate | 75 | - |
| 2 | Phenyl | Methyl methacrylate | 83 | >20:1 |
| 3 | 4-Methoxyphenyl | Methyl methacrylate | 71 | >20:1 |
| 4 | 4-Chlorophenyl | Methyl methacrylate | 88 | >20:1 |
| 5 | 2-Naphthyl | Methyl methacrylate | 79 | >20:1 |
Experimental Protocol: General Procedure for Visible Light-Mediated [3+2] Cycloaddition [6][7] A solution of the aryl cyclopropyl ketone (1 equiv), the olefin (2 equiv), Ru(bpy)₃Cl₂ (2.5 mol%), La(OTf)₃ (1 equiv), and TMEDA (5 equiv) in acetonitrile is prepared in a vial. The vial is sealed and irradiated with a compact fluorescent light bulb at room temperature for the specified time. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography.
III. Cyclopropyl Ketones in Drug Discovery
The cyclopropyl ring is a bioisostere of a vinyl group and a phenyl ring, and its incorporation into drug candidates can significantly impact their pharmacological properties. The conformational constraint imposed by the three-membered ring can lead to enhanced potency and selectivity by locking the molecule in a bioactive conformation. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation. The cyclopropyl ketone moiety, in particular, can serve as a handle for further functionalization or as a key pharmacophoric element. For example, the quinolone class of antibiotics features a core structure where a cyclopropyl group is often attached to the nitrogen atom of the quinolone ring, a modification that enhances antibacterial activity. [9] dot
Caption: Logical Workflow for the Role of Cyclopropyl Ketones in Drug Discovery.
IV. Conclusion
Cyclopropyl ketones are remarkably versatile building blocks in organic synthesis, offering a gateway to a wide range of carbocyclic and heterocyclic systems. Their unique reactivity, driven by ring strain, enables a plethora of transformations, including ring-openings, rearrangements, and cycloadditions. The development of modern catalytic methods, such as those employing palladium, samarium(II) iodide, and visible light photoredox catalysts, has further expanded the synthetic utility of these compounds. Moreover, the strategic incorporation of the cyclopropyl ketone motif in medicinal chemistry programs continues to be a valuable strategy for optimizing the pharmacological profiles of drug candidates. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of cyclopropyl ketone chemistry.
References
- 1. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis [figshare.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from Dicyclopropylethanedione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicyclopropylethanedione is a promising precursor for the synthesis of various heterocyclic compounds, owing to the presence of the 1,2-dicarbonyl moiety which can readily undergo condensation reactions with binucleophiles. The cyclopropyl groups attached to the carbonyl carbons are of particular interest as they can impart unique conformational constraints and lipophilicity to the resulting heterocyclic scaffolds, making them attractive for applications in medicinal chemistry and materials science.
This document provides detailed application notes and representative protocols for the synthesis of two important classes of heterocycles—pyridazines and quinoxalines—using this compound as the starting material. While specific literature on the reactions of this compound is limited, the following protocols are based on well-established synthetic methodologies for the formation of these heterocycles from 1,2-diketones. These should serve as a robust starting point for the development of specific experimental procedures.
Application Note 1: Synthesis of 3,6-Dicyclopropylpyridazine
Background:
Pyridazines are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in many biologically active compounds. The most direct route to 3,6-disubstituted pyridazines is the condensation of a 1,2-diketone with hydrazine. In this proposed synthesis, this compound reacts with hydrazine hydrate to form the corresponding 3,6-dicyclopropylpyridazine.
Reaction Scheme:
Caption: General reaction for pyridazine synthesis.
Data Presentation:
The following table summarizes the expected variable parameters and desired outcomes for the synthesis of 3,6-dicyclopropylpyridazine. Experimental determination of these values is required.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | Ethanol | Reflux | 4-8 | TBD | TBD | TBD |
| 2 | Acetic Acid | 100 | 2-4 | TBD | TBD | TBD |
| 3 | Toluene | Reflux | 6-12 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the this compound in ethanol (10 mL per mmol of diketone).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 3,6-dicyclopropylpyridazine.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Application Note 2: Synthesis of 2,3-Dicyclopropylquinoxaline
Background:
Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. They are important structural motifs in a wide range of pharmaceuticals. The classical and most common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Here, this compound is reacted with o-phenylenediamine to yield 2,3-dicyclopropylquinoxaline.
Reaction Scheme:
Caption: General reaction for quinoxaline synthesis.
Data Presentation:
The following table outlines the expected parameters for the synthesis of 2,3-dicyclopropylquinoxaline. These values require experimental validation.
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | Ethanol | None | Reflux | 2-4 | TBD | TBD | TBD |
| 2 | Ethanol | Acetic Acid (cat.) | Room Temp | 8-12 | TBD | TBD | TBD |
| 3 | Toluene | None | Reflux | 4-6 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocol:
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol of diketone).
-
Add o-phenylenediamine (1.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Alternatively, if recrystallization is not sufficient, purify the crude product by column chromatography on silica gel.
-
Characterize the purified 2,3-dicyclopropylquinoxaline by 1H NMR, 13C NMR, and mass spectrometry.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of heterocycles from this compound.
Caption: General workflow for synthesis.
Application Notes and Protocols for Catalytic Reactions Involving Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl ketones are versatile synthetic intermediates that have garnered significant attention in organic chemistry and drug discovery. The inherent ring strain of the cyclopropyl group provides a thermodynamic driving force for a variety of catalytic transformations, enabling the construction of complex molecular architectures.[1][2] Their utility is further underscored by the prevalence of the cyclopropyl motif in numerous approved pharmaceuticals, where it can enhance potency, improve metabolic stability, and reduce off-target effects.[3][4] This document provides detailed application notes and experimental protocols for key catalytic reactions involving cyclopropyl ketones, including cycloadditions, ring-opening reactions, and asymmetric transformations.
I. Catalytic [3+2] Cycloadditions of Cyclopropyl Ketones
Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes are powerful methods for constructing five-membered carbocycles, which are common scaffolds in natural products and pharmaceuticals.[5][6] Recent advances have focused on both samarium(II) iodide-catalyzed and photocatalytic approaches.
A. Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions
SmI2-catalyzed formal [3+2] cycloadditions have emerged as a robust method, particularly for the challenging coupling of less reactive alkyl cyclopropyl ketones.[5][6] A key innovation in this area is the use of substoichiometric amounts of metallic samarium (Sm0) to stabilize the SmI2 catalyst, preventing its degradation and enabling the reaction of previously unreactive substrates.[5][6]
Reaction Scheme:
Caption: SmI2-catalyzed [3+2] cycloaddition of cyclopropyl ketones.
Experimental Protocol: General Procedure for SmI2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones [5][6]
-
Preparation: In a nitrogen-filled glovebox, add SmI2 (0.1 M in THF, 0.2 mL, 0.02 mmol, 10 mol%) and Sm powder (4.5 mg, 0.03 mmol, 15 mol%) to a flame-dried vial.
-
Reactant Addition: Add a solution of the alkyl cyclopropyl ketone (0.20 mmol, 1.0 equiv) and the alkene or alkyne (0.40 mmol, 2.0 equiv) in THF (1.8 mL) to the vial.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane or cyclopentene derivative.
Table 1: SmI2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones - Representative Data [5][6]
| Entry | Cyclopropyl Ketone | Coupling Partner | Product | Yield (%) |
| 1 | Cyclohexyl cyclopropyl ketone | Styrene | 2-(Cyclohexanecarbonyl)-1-phenylcyclopentane | 90 |
| 2 | Cyclohexyl cyclopropyl ketone | 1-Octyne | 2-(Cyclohexanecarbonyl)-1-hexylcyclopent-1-ene | 85 |
| 3 | Bicyclic alkyl cyclopropyl ketone | Phenylacetylene | Corresponding cyclopentene | 78 |
| 4 | Adamantyl cyclopropyl ketone | 4-Chlorostyrene | Corresponding cyclopentane | 82 |
B. Photocatalytic Asymmetric [3+2] Cycloadditions
Visible-light photocatalysis offers a mechanistically distinct approach for [3+2] cycloadditions of aryl cyclopropyl ketones.[7][8] Dual-catalyst systems, employing a chiral Lewis acid and a photosensitizer, have enabled highly enantioselective transformations.[9]
Signaling Pathway:
Caption: Dual-catalyst asymmetric [3+2] photocycloaddition.
Experimental Protocol: General Procedure for Asymmetric Photocatalytic [3+2] Cycloaddition [7][9]
-
Catalyst Preparation: In a glovebox, add the chiral Lewis acid catalyst (e.g., a pre-formed Sc(III)-N,N'-dioxide complex, 10 mol%) and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 2 mol%) to a vial.
-
Reactant Addition: Add a solution of the aryl cyclopropyl ketone (0.1 mmol, 1.0 equiv), the alkene (0.15 mmol, 1.5 equiv), and a tertiary amine quencher (e.g., Hantzsch ester or TMEDA, 1.2 equiv) in a suitable solvent (e.g., CH2Cl2 or MeCN, 1.0 mL).
-
Irradiation: Seal the vial and place it in a photoreactor equipped with blue LEDs. Irradiate the reaction mixture with stirring at a controlled temperature (e.g., -20 °C) for 24-48 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 2: Asymmetric Photocatalytic [3+2] Cycloadditions - Representative Data [9]
| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Yield (%) | ee (%) |
| 1 | Phenyl cyclopropyl ketone | N-Phenylmaleimide | 85 | 95 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Dimethyl fumarate | 78 | 92 |
| 3 | Naphthyl cyclopropyl ketone | Acrylonitrile | 65 | 88 |
| 4 | Phenyl cyclopropyl ketone | 1,1-Diphenylethylene | 91 | 97 |
II. Catalytic Ring-Opening Reactions
The strain energy of the cyclopropane ring can be harnessed in catalytic ring-opening reactions to generate valuable acyclic structures. These transformations can be achieved with high levels of chemo-, regio-, and stereoselectivity.
A. Asymmetric Ring-Opening with Nucleophiles
Chiral N,N'-dioxide-scandium(III) complexes have proven to be effective catalysts for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including β-naphthols, thiols, alcohols, and carboxylic acids.[10][11]
Workflow Diagram:
Caption: Workflow for asymmetric ring-opening of cyclopropyl ketones.
Experimental Protocol: Asymmetric Ring-Opening with β-Naphthols [10]
-
Catalyst Formation: To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in CH2Cl2 (0.5 mL) at room temperature, add Sc(OTf)3 (0.01 mmol). Stir the mixture for 1 hour.
-
Reaction Setup: Add the cyclopropyl ketone (0.1 mmol) and β-naphthol (0.12 mmol) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.
-
Purification: After completion, purify the reaction mixture directly by flash column chromatography on silica gel to yield the chiral β-naphthol derivative.
Table 3: Asymmetric Ring-Opening with β-Naphthols - Representative Data [10]
| Entry | Cyclopropyl Ketone | β-Naphthol | Yield (%) | ee (%) |
| 1 | Phenyl cyclopropyl ketone | 2-Naphthol | 99 | 97 |
| 2 | 4-Chlorophenyl cyclopropyl ketone | 2-Naphthol | 95 | 96 |
| 3 | 2-Thienyl cyclopropyl ketone | 6-Bromo-2-naphthol | 92 | 95 |
| 4 | Vinyl cyclopropyl ketone | 2-Naphthol | 88 | 90 |
B. Nickel-Catalyzed γ-Alkylation
Aryl cyclopropyl ketones can undergo nickel-catalyzed cross-electrophile coupling with unactivated primary alkyl chlorides to afford γ-alkylated ketones. A key feature of this reaction is the use of sodium iodide as a co-catalyst to facilitate halide exchange.[12][13]
Experimental Protocol: Nickel-Catalyzed γ-Alkylation [12][13]
-
Reaction Setup: To an oven-dried Schlenk tube, add NiCl2(dme) (5 mol%), a bipyridine ligand (5 mol%), and NaI (1.5 equiv).
-
Reagent Addition: Add the aryl cyclopropyl ketone (0.2 mmol, 1.0 equiv), the primary alkyl chloride (0.3 mmol, 1.5 equiv), and Mn powder (3.0 equiv) to the tube.
-
Solvent and Reaction: Evacuate and backfill the tube with nitrogen (3 times). Add anhydrous DMF (2.0 mL) and stir the mixture at 80 °C for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the γ-alkyl ketone.
Table 4: Nickel-Catalyzed γ-Alkylation - Representative Data [12][13]
| Entry | Aryl Cyclopropyl Ketone | Alkyl Chloride | Product | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | 1-Chlorobutane | 1-Phenylheptan-1-one | 85 |
| 2 | 4-Fluorophenyl cyclopropyl ketone | 1-Chlorohexane | 1-(4-Fluorophenyl)nonan-1-one | 78 |
| 3 | 2-Naphthyl cyclopropyl ketone | 1-Chloropentane | 1-(Naphthalen-2-yl)octan-1-one | 72 |
| 4 | Pyridin-3-yl cyclopropyl ketone | 1-Chlorobutane | 1-(Pyridin-3-yl)heptan-1-one | 67 |
III. Photocatalytic Deracemization
The deracemization of racemic cyclopropyl ketones into a single enantiomer can be achieved through photocatalysis using a chiral Al-salen complex. This method provides access to enantioenriched cyclopropyl ketones, which are valuable building blocks.[14][15]
Logical Diagram:
Caption: Logical flow of photocatalytic deracemization.
Experimental Protocol: Photocatalytic Deracemization of Cyclopropyl Ketones [14]
-
Reaction Setup: To a quartz tube, add the racemic cyclopropyl ketone (0.10 mmol), the chiral Al-salen catalyst (10 mol%), 3 Å molecular sieves (15 mg), and n-Bu4NCl in acetone under an argon atmosphere.
-
Irradiation: Cool the reaction mixture to -70 °C and irradiate with 400 nm light for 4.5 hours.
-
Analysis: Determine the yield of the isolated material and the enantiomeric ratio by HPLC analysis on a chiral stationary phase.
Table 5: Photocatalytic Deracemization - Representative Data [14]
| Entry | Substrate | Yield (%) | Enantiomeric Ratio |
| 1 | rac-3-Cyclopropylquinolone | 96 | 55:45 |
| 2 | rac-1-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carbaldehyde | 88 | 98:2 |
Conclusion
The catalytic reactions of cyclopropyl ketones presented herein highlight the versatility of this functional group in modern organic synthesis. The provided protocols for cycloadditions, ring-openings, and deracemizations offer researchers and drug development professionals practical methods for the construction of complex and stereochemically rich molecules. These transformations are instrumental in accessing novel chemical space and facilitating the development of new therapeutic agents.
References
- 1. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]
- 2. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]
- 13. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Dicyclopropylethanedione
To: Researchers, Scientists, and Drug Development Professionals
Subject: Methods for the Preparation of Dicyclopropylethanedione
Introduction
This compound, also known as 1,2-dicyclopropyl-1,2-ethanedione or dicyclopropylglyoxal, is a diketone featuring two cyclopropyl groups attached to an ethanedione backbone. This structure is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopropyl rings. These strained rings can influence molecular conformation, metabolic stability, and binding interactions with biological targets. This document provides an overview of potential synthetic strategies for the preparation of this compound.
Proposed Synthetic Methodologies
While specific protocols for this compound are scarce, its synthesis can be logically approached through several established chemical transformations. Below are potential synthetic routes that researchers can explore.
Method 1: Oxidation of Dicyclopropylalkynes
One plausible approach involves the oxidation of dicyclopropylacetylene. The carbon-carbon triple bond of an alkyne can be cleaved under strong oxidizing conditions to yield two carboxylic acids, or in some cases, selectively oxidized to a 1,2-diketone.
Reaction Scheme:
Proposed Experimental Protocol (General):
-
Synthesis of Dicyclopropylacetylene: This precursor could potentially be synthesized via a coupling reaction, such as the Cadiot-Chodkiewicz coupling or Glaser coupling, involving a cyclopropyl-substituted terminal alkyne.
-
Oxidation:
-
To a solution of dicyclopropylacetylene in a suitable solvent (e.g., dichloromethane, acetonitrile), add an oxidizing agent.
-
Potential oxidizing agents include potassium permanganate (KMnO₄) under controlled pH, ruthenium tetroxide (RuO₄, often generated in situ from RuCl₃ and an oxidant like NaIO₄), or ozonolysis followed by a reductive workup that preserves the diketone.
-
The reaction temperature should be carefully controlled, likely starting at low temperatures (e.g., -78 °C or 0 °C) and slowly warming to room temperature.
-
Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture would be quenched and extracted with an organic solvent.
-
The organic layer would be washed, dried, and the solvent removed under reduced pressure.
-
The crude product would likely require purification by column chromatography on silica gel.
-
Quantitative Data (Hypothetical):
| Parameter | Expected Range |
| Yield | 15-40% (highly dependent on oxidant and conditions) |
| Purity | >95% after chromatography |
| Reaction Time | 4-24 hours |
Method 2: Acylation of a Cyclopropyl Grignard Reagent with Oxalyl Chloride
A common method for the synthesis of diketones is the reaction of an organometallic reagent with oxalyl chloride. In this case, a cyclopropyl Grignard reagent could be utilized.
Reaction Scheme:
Proposed Experimental Protocol (General):
-
Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with cyclopropyl bromide in anhydrous diethyl ether or THF to form the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C).
-
Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the Grignard reagent. The stoichiometry must be carefully controlled to favor the diketone formation over other byproducts.
-
Allow the reaction to stir at low temperature for a set period before gradually warming to room temperature.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Hypothetical):
| Parameter | Expected Range |
| Yield | 20-50% |
| Purity | >95% after chromatography |
| Reaction Time | 2-8 hours |
Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound based on the proposed methods.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The methods outlined in this document provide a foundational starting point for researchers. It is imperative to conduct these experiments with appropriate safety precautions and to perform thorough characterization of the resulting products to confirm their identity and purity. Further research and publication in this area would be of significant value to the scientific community.
The Synthetic Utility of Dicyclopropyl-Based Building Blocks: A Focus on Dicyclopropyl Ketone and Dicyclopropylmethanol in Total Synthesis
Introduction
While dicyclopropylethanedione itself does not have documented applications in the field of total synthesis, its structural relatives, dicyclopropyl ketone and dicyclopropylmethanol, have emerged as valuable building blocks in the strategic construction of complex molecular architectures. This application note provides a detailed overview of the utility of these dicyclopropyl-containing reagents in total synthesis, with a particular focus on a nickel-catalyzed ring-opening cross-coupling of cyclopropyl ketones and the use of dicyclopropylmethanol in the synthesis of the antihypertensive agent rilmenidine. Experimental protocols and quantitative data for key transformations are presented to aid researchers in applying these methodologies.
Dicyclopropyl Ketone in Natural Product Synthesis: A Nickel-Catalyzed Ring-Opening/Cross-Coupling Approach
A powerful strategy employing cyclopropyl ketones for the synthesis of complex molecules involves a nickel-catalyzed C–C bond activation and difunctionalization. This method has been successfully applied to the total synthesis of Prostaglandin D1 and a key intermediate of (±)-Taiwaniaquinol B.[1] The reaction facilitates the ring-opening of the cyclopropyl group and subsequent cross-coupling with an organozinc reagent, providing a linear, difunctionalized product that is a versatile intermediate for further elaboration.
Application in the Total Synthesis of Prostaglandin D1
In the total synthesis of Prostaglandin D1, a key step involves the nickel-catalyzed cross-coupling of a cyclopropyl ketone with an organozinc reagent in the presence of chlorotrimethylsilane (TMSCl). This reaction efficiently generates a γ-substituted silyl enol ether, a crucial intermediate for the elaboration of the prostaglandin core.
Workflow for the Synthesis of Prostaglandin D1 Intermediate:
Caption: Nickel-catalyzed cross-coupling workflow.
Quantitative Data for Prostaglandin D1 Intermediate Synthesis:
| Substrate | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Z:E Ratio |
| Phenyl cyclopropyl ketone | (p-tolyl)ZnI | 5 | NMP | 12 | 80 | >95:5 |
Experimental Protocol: Nickel-Catalyzed Ring-Opening/Cross-Coupling
Materials:
-
Phenyl cyclopropyl ketone (1.0 equiv)
-
(p-tolyl)ZnI (1.5 equiv)
-
Terpyridine (tpy) (5 mol%)
-
NiCl₂·glyme (5 mol%)
-
Zinc dust (10 mol%)
-
Chlorotrimethylsilane (TMSCl) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add NiCl₂·glyme (5 mol%) and terpyridine (5 mol%).
-
Add NMP and stir the mixture until a homogeneous solution is formed.
-
Add zinc dust (10 mol%) and stir for 5 minutes.
-
Add phenyl cyclopropyl ketone (1.0 equiv) and (p-tolyl)ZnI (1.5 equiv).
-
Finally, add chlorotrimethylsilane (2.0 equiv) and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-substituted silyl enol ether.
Dicyclopropylmethanol in Pharmaceutical Synthesis: The Case of Rilmenidine
Dicyclopropylmethanol serves as a key precursor in the synthesis of the antihypertensive drug rilmenidine. The dicyclopropylmethylamine moiety, derived from dicyclopropylmethanol, is a crucial component of the final drug structure.
Logical Relationship in Rilmenidine Synthesis:
Caption: Synthesis pathway of Rilmenidine.
Experimental Protocol: Synthesis of Dicyclopropylmethylamine from Dicyclopropylmethanol
Materials:
-
Dicyclopropylmethanol (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Dichloromethane (DCM)
-
Ammonia (7 N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
Procedure:
Step 1: Oxidation to Dicyclopropyl Ketone
-
To a stirred solution of dicyclopropylmethanol (1.0 equiv) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through a pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield crude dicyclopropyl ketone, which can be used in the next step without further purification.
Step 2: Reductive Amination to Dicyclopropylmethylamine
-
Dissolve the crude dicyclopropyl ketone in a 7 N solution of ammonia in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford dicyclopropylmethylamine.
Conclusion
While the direct application of this compound in total synthesis remains underexplored, its close relatives, dicyclopropyl ketone and dicyclopropylmethanol, have proven to be versatile and valuable reagents. The nickel-catalyzed ring-opening/cross-coupling of cyclopropyl ketones provides a novel and efficient method for the construction of complex carbon skeletons, as demonstrated in the synthesis of prostaglandins. Furthermore, dicyclopropylmethanol serves as a key starting material for the synthesis of the pharmaceutical agent rilmenidine. The protocols and data presented herein offer a practical guide for researchers to incorporate these valuable dicyclopropyl building blocks into their synthetic strategies.
References
techniques for handling and storage of dicyclopropylethanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropylethanedione, also known as 1,2-dicyclopropylethane-1,2-dione, is a unique α-diketone containing two cyclopropyl rings. The strained cyclopropyl groups and the reactive α-diketone functionality impart distinct chemical and physical properties to the molecule, making it a subject of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of detailed handling and storage information for this specific compound, these application notes and protocols are based on the known properties of similar chemical structures, such as other α-diketones and compounds containing cyclopropyl groups. Researchers should exercise caution and adhere to best laboratory practices when handling this compound.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information has been aggregated from publicly available chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 211.9 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 75.8 °C | --INVALID-LINK-- |
| Density | 1.286 g/cm³ | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Handling of this compound
Given the potential for reactivity and sensitivity, this compound should be handled with care in a well-ventilated laboratory fume hood.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glove box
-
Appropriate glassware (oven-dried)
-
Syringes and needles (oven-dried)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves (e.g., nitrile)
Procedure:
-
Inert Atmosphere: Due to the potential for air and moisture sensitivity, it is recommended to handle this compound under an inert atmosphere of argon or nitrogen.[1] This can be achieved using a Schlenk line or a glove box.
-
Glassware: All glassware should be thoroughly oven-dried before use to remove any traces of moisture.
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, at all times.
-
Dispensing: If the compound is a liquid, use a dry syringe or cannula to transfer it between vessels. If it is a solid, transfer it in a glove box or under a positive pressure of inert gas.
-
Avoid Inhalation and Contact: Avoid inhaling vapors or dust and prevent contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2]
-
Waste Disposal: Dispose of waste materials containing this compound according to institutional and local regulations for chemical waste.
Protocol 2: Storage of this compound
Proper storage is crucial to maintain the integrity and stability of this compound.
Materials:
-
Amber glass vial with a tightly sealing cap
-
Parafilm or other sealing tape
-
Inert gas (Argon or Nitrogen)
-
Refrigerator or freezer (explosion-proof if necessary)
Procedure:
-
Container: Store this compound in a clean, dry, and tightly sealed amber glass vial to protect it from light.
-
Inert Atmosphere: Before sealing, flush the vial with a stream of inert gas (argon or nitrogen) to displace any air.
-
Sealing: Securely cap the vial and wrap the cap with Parafilm to ensure an airtight seal.
-
Temperature: Store the vial in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The storage area should be well-ventilated.[2]
-
Avoid Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[3]
Mandatory Visualizations
Caption: A logical workflow for the safe handling and storage of this compound.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a target enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicyclopropylethanedione Synthesis
Disclaimer: The synthesis of dicyclopropylethanedione is not widely documented in publicly available literature. Therefore, this technical support center provides guidance based on established principles for the synthesis of related compounds, namely α-diketones and molecules containing cyclopropyl groups. The information herein should be used as a general guide and adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes to this compound?
A1: Based on general organic synthesis principles, two primary retrosynthetic disconnections are most plausible for this compound. The first involves the oxidation of a suitable precursor like 1,2-dicyclopropylethyne or 1,2-dicyclopropylethane-1,2-diol. The second approach would be the coupling of two cyclopropylcarbonyl moieties.
Q2: What are the key challenges in synthesizing a molecule with two cyclopropyl groups adjacent to a dione?
A2: The primary challenges include the potential for ring strain in the cyclopropyl groups to influence reactivity, leading to undesired side reactions or decomposition. Over-oxidation of the target molecule is also a significant concern, as α-diketones can be susceptible to cleavage under harsh oxidative conditions.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. For characterization of the final product, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the carbonyl groups, and Mass Spectrometry (MS) to determine the molecular weight is recommended.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many oxidizing agents are corrosive and should be handled with care in a well-ventilated fume hood. Reactions involving strained rings like cyclopropanes should be monitored for any exothermic events.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive starting materials or reagents. | Ensure the purity and reactivity of your starting materials and reagents. Purify them if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require cooling to prevent side reactions, while others need heating to proceed. | |
| Inefficient catalyst or oxidant. | Screen different catalysts or oxidizing agents. The choice of reagent can significantly impact the yield. | |
| Formation of Multiple Byproducts | Side reactions due to reactive intermediates. | Adjust reaction conditions such as temperature, concentration, and addition rate of reagents to minimize side reactions. |
| Over-oxidation of the product. | Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction closely by TLC to stop it at the optimal point. | |
| Instability of the product under reaction or workup conditions. | Perform the reaction and workup under inert atmosphere if the product is sensitive to air or moisture. Use buffered solutions during workup to control pH. | |
| Difficulty in Product Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques like recrystallization or distillation. |
| Product decomposition on silica gel. | Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. |
Data Presentation: Optimizing Reaction Conditions
The following table is a representative example illustrating the optimization of a key step in a related synthesis, the formation of a cyclopropane ring. This data is adapted from a study on the synthesis of dinitrile-substituted cyclopropanes and serves to demonstrate a systematic approach to improving reaction yield.
Table 1: Optimization of Cyclopropanation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | MeCN | 25 | 38 |
| 2 | K₂CO₃ | MeCN | 25 | 65 |
| 3 | Na₂CO₃ | MeCN | 25 | 52 |
| 4 | Cs₂CO₃ | MeCN | 25 | 95 |
| 5 | Cs₂CO₃ | DMF | 25 | 88 |
| 6 | Cs₂CO₃ | DMSO | 25 | 45 |
| 7 | Cs₂CO₃ | THF | 25 | 30 |
| 8 | Cs₂CO₃ | MeCN | 0 | 75 |
| 9 | Cs₂CO₃ | MeCN | 50 | 92 |
This table is presented as an illustrative example of a reaction optimization process.
Experimental Protocols
Protocol 1: Synthesis of an α-Diketone via Swern Oxidation of a 1,2-Diol
This protocol is a general procedure for the Swern oxidation and would be applicable to a precursor like 1,2-dicyclopropylethane-1,2-diol.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: Add oxalyl chloride (2.2 equivalents) to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.5 equivalents) via a syringe. Stir the mixture for 15 minutes.
-
Addition of the Diol: Dissolve the 1,2-diol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Synthesis of an α-Diketone via Selenium Dioxide Oxidation of a Ketone
This protocol describes a general method for the α-oxidation of a ketone, which could be a potential route if a suitable cyclopropyl ketone precursor is available.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting ketone (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of celite to remove the selenium.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude α-diketone by column chromatography or recrystallization.
Visualizations
identifying side products in dicyclopropylethanedione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclopropylethanedione. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,2-dicyclopropylethanedione?
The most cited method for the synthesis of 1,2-dicyclopropylethanedione is the acyloin condensation of ethyl cyclopropylcarboxylate using metallic sodium in an aprotic solvent. This reductive coupling reaction joins two ester molecules to form an α-hydroxy ketone, which is then oxidized to the desired 1,2-diketone.
Q2: What are the primary side products observed during the synthesis of 1,2-dicyclopropylethanedione via acyloin condensation?
The primary side products are typically the intermediate 1,2-diketone if the initial reduction is incomplete, and products resulting from the Bouveault-Blanc ester reduction if any protic solvent is present. Even trace amounts of oxygen can interfere with the reaction and reduce the yield of the desired product.[1][2]
Q3: What are the general stability concerns with this compound?
This compound, containing two cyclopropyl groups adjacent to a diketone system, is susceptible to ring-opening reactions under certain conditions. The high ring strain of the cyclopropyl groups makes them prone to cleavage, particularly in the presence of acids or upon exposure to certain metals.
Q4: Can this compound undergo enolization and subsequent aldol reactions?
Yes, like other α-diketones, this compound can undergo enolization in the presence of a base. The resulting enolate can then participate in aldol-type reactions. The specific products will depend on the reaction conditions and the nature of the electrophile present.
Troubleshooting Guides
Issue 1: Low Yield of 1,2-Dicyclopropylethanedione in Acyloin Condensation
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Protic Solvents: Alcohols or water will lead to the Bouveault-Blanc reduction of the starting ester, significantly reducing the yield of the acyloin product.[2] | Ensure all glassware is thoroughly dried and use a high-purity aprotic solvent like toluene or xylene. |
| Oxygen Contamination: Oxygen can interfere with the radical mechanism of the acyloin condensation.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to the isolation of the intermediate 1,2-diketone.[1] | Ensure the reaction is heated to reflux for a sufficient period and that the sodium is finely dispersed to maximize surface area. |
| Competing Dieckmann Condensation: While less of a concern with monoesters, any diester impurities could lead to this side reaction. | Use a high-purity starting ester. The addition of trimethylsilyl chloride can also trap the desired intermediate and prevent this side reaction. |
Issue 2: Ring-Opening Side Products in Reactions of this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic Reaction Conditions: The presence of strong acids can catalyze the ring-opening of the cyclopropyl groups. | If possible, use non-acidic conditions. If an acid is required, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize ring-opening. |
| Use of Certain Metal Catalysts: Some transition metals can promote the cleavage of the cyclopropane ring. | Screen different metal catalysts to find one that is selective for the desired transformation without promoting ring-opening. |
| High Reaction Temperatures: Thermal stress can lead to the decomposition of the cyclopropyl rings. | Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Synthesis of 1,2-Dicyclopropylethanedione via Acyloin Condensation
This protocol is a general guideline based on the principles of acyloin condensation.
Materials:
-
Ethyl cyclopropylcarboxylate
-
Sodium metal, finely dispersed in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol
-
Copper(II) acetate
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by the sodium dispersion.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine sodium dispersion.
-
Slowly add a solution of ethyl cyclopropylcarboxylate in anhydrous toluene to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the mixture for an additional period to ensure complete reaction.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of anhydrous methanol.
-
Add the reaction mixture to a solution of copper(II) acetate to oxidize the intermediate acyloin to the diketone.
-
Wash the organic layer with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of 1,2-dicyclopropylethanedione and potential side reactions.
Caption: Troubleshooting logic for identifying causes of common issues in this compound reactions.
References
Technical Support Center: Purification of Crude Dicyclopropylethanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclopropylethanedione. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. A common synthesis involves the dimerization of ethyl cyclopropylcarboxylate using sodium in an ether solvent, followed by hydrolysis. Potential impurities from this process include:
-
Unreacted Starting Material: Ethyl cyclopropylcarboxylate.
-
Solvent Residue: Diethyl ether or other solvents used in the synthesis.
-
Byproducts: Compounds formed from side reactions, which may include partially reacted intermediates or products of solvent interaction.
-
Degradation Products: this compound can be susceptible to degradation, especially under acidic or harsh thermal conditions. The cyclopropyl rings may be prone to ring-opening.[1][2][3][4][5]
Q2: My crude product is a dark-colored oil. Is this normal?
A2: Crude this compound can often be an oil with a yellowish to brownish hue. Darker colors may indicate the presence of polymeric byproducts or degradation products. Purification is necessary to obtain a pure, typically lighter-colored, product.
Q3: What are the recommended purification techniques for this compound?
A3: The most effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities.
Q4: What is the boiling point of this compound?
A4: The boiling point of this compound is approximately 211.9°C at atmospheric pressure (760 mmHg). Due to this high boiling point, vacuum distillation is highly recommended to prevent thermal decomposition.[6][7][8][9]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solvent is too nonpolar, or too much solvent was used. | Try adding a more polar anti-solvent dropwise until turbidity persists. If too much solvent was used, carefully evaporate some of the solvent and allow it to cool again.[10][11][12][13] |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid, or the compound is significantly impure. | Re-heat the solution to redissolve the oil. Allow the solution to cool more slowly. If impurities are the issue, consider a preliminary purification step like column chromatography.[13] |
| Low recovery of purified product. | The chosen solvent has a relatively high solubility for the product even at low temperatures. The product is being lost during filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[11][12] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. | Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is decomposing on the column. | The silica gel is too acidic, leading to the degradation of the diketone or ring-opening of the cyclopropyl groups.[14] | Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Product is eluting too quickly or too slowly. | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking of the product band. | The crude product was not fully dissolved before loading, or the initial band was too wide. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column as a narrow band. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to ensure smooth boiling. |
| Product is decomposing in the distillation pot. | The temperature of the heating mantle is too high. | Use a heating mantle with a temperature controller and ensure the temperature does not significantly exceed the boiling point of the product at the given pressure. Distill under a higher vacuum to lower the boiling point.[6][7][8] |
| Difficulty in achieving a low enough pressure. | Leaks in the distillation apparatus. | Ensure all glass joints are properly sealed with vacuum grease. Check all tubing and connections for leaks. |
| Product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or slightly warmer water in the condenser to prevent the product from solidifying. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for diketones include ethanol/water, acetone/water, or heptane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Selection: Use silica gel as the stationary phase. If the compound shows signs of degradation, consider using neutral alumina.
-
Eluent Selection: Based on TLC analysis, choose a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Run the column by adding the eluent and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a stir bar in the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >98% | 60-80% | Dependent on finding a suitable solvent system. |
| Column Chromatography | >99% | 50-70% | Potential for product degradation on acidic silica gel. |
| Vacuum Distillation | >99% | 70-90% | Requires careful temperature and pressure control to avoid decomposition. |
Logical Workflow for Purification
Caption: Workflow for selecting a purification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Cyclopropyl Ketones
Welcome to the technical support center for the synthesis of substituted cyclopropyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction is resulting in a low yield of the desired cyclopropyl ketone. What are the common causes?
Low yields in cyclopropanation reactions for synthesizing substituted cyclopropyl ketones can stem from several factors:
-
Substrate Reactivity: Alkenes activated by electron-donating groups generally undergo cyclopropanation more readily. Conversely, electron-deficient olefins can be poor substrates for traditional methods like the Simmons-Smith reaction due to the electrophilic nature of the zinc carbenoid intermediates.[1] For less reactive substrates, consider using modified or alternative cyclopropanation methods.
-
Steric Hindrance: Bulky substituents on the alkene or the cyclopropanating agent can impede the reaction. The Simmons-Smith reaction, for instance, is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the double bond.[2]
-
Reagent Quality and Preparation: The quality of reagents is crucial. For instance, in the Simmons-Smith reaction, the activity of the zinc-copper couple can significantly impact the reaction's success.[3] For the Kulinkovich reaction, the in-situ generation of the dialkyldialkoxytitanium reagent is a critical step.[4]
-
Catalyst Deactivation: In catalytic reactions, such as those involving samarium(II) iodide (SmI₂), the catalyst can deactivate over the course of the reaction, especially with slow-reacting substrates like some alkyl cyclopropyl ketones.[5][6]
-
Side Reactions: Unwanted side reactions, such as ring-opening of the desired product under the reaction conditions, can significantly lower the yield.
Q2: I am observing significant amounts of ring-opened byproducts. How can I minimize this?
Ring-opening is a common and significant challenge in the synthesis and subsequent manipulation of substituted cyclopropyl ketones. The stability of the cyclopropane ring is highly dependent on the substituents and the reaction conditions.
-
Influence of Substituents: The substitution pattern on the cyclopropyl ring plays a critical role. For example, 2-aryl-substituted cyclopropyl carbonyl compounds are prone to ring-opening.[7] Similarly, 2,2-diaryl- or 2,2-arylalkyl-substituted cyclopropyl compounds can undergo ring-opening dehydrogenative hydrosilylation.[7]
-
Reaction Conditions:
-
Catalyst Choice: Certain transition metals are known to promote ring-opening. For instance, palladium-catalyzed reactions can lead to the stereoselective formation of α,β-unsaturated ketones from aryl cyclopropyl ketones.[8] Nickel-catalyzed reactions have also been shown to induce ring-opening C-C activation.[9][10][11]
-
Lewis Acids: The presence of Lewis acids, which may be used as additives or generated in situ (e.g., ZnI₂ in the Simmons-Smith reaction), can promote ring-opening, especially in acid-sensitive substrates.[2]
-
Temperature: Higher reaction temperatures can sometimes favor ring-opening pathways.
-
-
Mitigation Strategies:
-
Milder Reaction Conditions: Employing milder reaction conditions (e.g., lower temperatures, shorter reaction times) can help suppress ring-opening.
-
Catalyst and Reagent Selection: Carefully select catalysts and reagents that are less prone to inducing ring-opening. For example, for cyclopropanation, methods that do not involve strong Lewis acidic conditions might be preferable for sensitive substrates.
-
Protecting Groups: In some cases, strategic use of protecting groups on sensitive functionalities might prevent undesired side reactions.
-
Q3: How can I control the stereoselectivity of my cyclopropanation reaction?
Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a key challenge.
-
Substrate-Controlled Diastereoselectivity: The existing stereochemistry in the substrate can direct the approach of the cyclopropanating agent. For example, in the Simmons-Smith reaction of allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face.[12]
-
Reagent-Controlled Stereoselectivity: The choice of cyclopropanating reagent and ligands is crucial for asymmetric synthesis.
-
Conformational Effects: In reactions like the hydride reduction of cyclopropyl ketones, the conformational preference of the substrate (e.g., s-cis vs. s-trans conformers) can dictate the stereochemical outcome.[17]
Troubleshooting Guides
Problem 1: Low or No Conversion in Simmons-Smith Cyclopropanation
| Possible Cause | Troubleshooting Step |
| Inactive Zinc-Copper Couple | Prepare a fresh batch of the zinc-copper couple. Consider using ultrasonication to activate the zinc surface.[3] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane. |
| Unreactive Alkene | For electron-deficient alkenes, consider using a modified Simmons-Smith procedure, such as the Furukawa modification (Et₂Zn and CH₂I₂)[2], or a different cyclopropanation method. |
| Steric Hindrance | If the alkene is highly substituted, higher temperatures or longer reaction times may be required. However, be mindful of potential side reactions. |
| Inappropriate Solvent | The rate of the Simmons-Smith reaction can be solvent-dependent, decreasing with increasing solvent basicity.[13] Ethereal solvents like diethyl ether or dimethoxyethane are commonly used. |
Problem 2: Poor Diastereoselectivity in the Kulinkovich Reaction
| Possible Cause | Troubleshooting Step |
| Substrate Structure | The diastereoselectivity can be highly dependent on the substrate. For higher alkylmagnesium halides, high diastereoselectivity is often observed in the absence of chelating substituents.[18] |
| Reaction Temperature | Lowering the reaction temperature may improve diastereoselectivity. |
| Titanium Reagent | The choice of titanium(IV) alkoxide can influence the outcome. Compare results with Ti(OⁱPr)₄ and Ti(OᵗBu)₄.[4] |
| Stoichiometry of Grignard Reagent | The ratio of the Grignard reagent to the ester and titanium catalyst is critical. Ensure accurate stoichiometry. |
Experimental Protocols
General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Wash the zinc dust sequentially with dilute HCl, deionized water, acetone, and diethyl ether, then dry under vacuum. Add a solution of copper(II) acetate in glacial acetic acid to the activated zinc dust and stir. Filter the resulting zinc-copper couple, wash with acetone and diethyl ether, and dry under vacuum.
-
Cyclopropanation: To a stirred suspension of the freshly prepared zinc-copper couple in a suitable solvent (e.g., diethyl ether), add a solution of diiodomethane in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature). After the initial exotherm subsides, add a solution of the allylic alcohol in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Kulinkovich Reaction to Synthesize a Cyclopropanol
-
Reaction Setup: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, place a solution of the ester substrate in a dry, anhydrous solvent (e.g., diethyl ether or THF).
-
Addition of Reagents: To this solution, add titanium(IV) isopropoxide. Cool the mixture to a low temperature (e.g., -78 °C). Slowly add a solution of a Grignard reagent (e.g., ethylmagnesium bromide in diethyl ether) via the dropping funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
Quenching and Work-up: Cool the reaction mixture again and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Isolation: Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the titanium salts. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purification: The resulting crude cyclopropanol can be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cyclopropyl ketone synthesis.
Caption: Decision tree for troubleshooting ring-opening side reactions.
References
- 1. TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS [hammer.purdue.edu]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS [hammer.purdue.edu]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kulinkovich Reaction [organic-chemistry.org]
improving the stability of dicyclopropylethanedione under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclopropylethanedione. The information is designed to help improve the stability of this compound under various reaction conditions and mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound, as an aliphatic α-diketone, is susceptible to several degradation pathways. Key concerns include thermal and photochemical instability, susceptibility to nucleophilic attack, and the potential for rearrangement reactions, particularly under basic conditions. The presence of strained cyclopropyl rings may also influence its reactivity in ways not typical for other aliphatic diketones.
Q2: How should this compound be properly stored?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be tightly sealed to avoid exposure to moisture and air.[1]
Q3: What general precautions should be taken when handling this compound?
A3: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[1][2] Given its structural similarity to other ketones that are flammable, it should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[2][4]
Q4: Can this compound undergo rearrangement reactions?
A4: Yes, α-diketones are known to undergo rearrangement reactions. One common example is the benzilic acid rearrangement, which occurs under basic conditions. For aliphatic α-diketones, competing reactions such as aldol-type condensations can occur if there are enolizable protons, which may lead to lower yields of the desired product.[5]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Low or No Yield of Expected Product
If you are experiencing low or no yield in a reaction involving this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | - Run the reaction at a lower temperature. - Monitor the reaction closely to avoid prolonged heating. - Consider using a milder heat source. |
| Photochemical Decomposition | - Protect the reaction from light by using amber glassware or aluminum foil. |
| Degradation by Strong Acids/Bases | - If possible, use milder acidic or basic conditions. - Consider using a non-nucleophilic base if enolization is a problem. - Slowly add the acid or base to control the reaction temperature. |
| Reaction with Nucleophiles | - Ensure all reagents and solvents are dry and free of nucleophilic impurities. - Run the reaction under an inert atmosphere to exclude water. |
| Rearrangement Reactions | - If using basic conditions, consider alternative synthetic routes that avoid strong bases. - Analyze byproducts to identify potential rearrangement products. |
Issue 2: Formation of Multiple Unidentified Byproducts
The presence of numerous byproducts can complicate purification and reduce the yield of the target molecule.
| Potential Cause | Troubleshooting Steps |
| Aldol-type Side Reactions | - This can be an issue with aliphatic diketones under basic conditions.[5] - Use a non-nucleophilic base or a Lewis acid catalyst as an alternative. |
| Oxidation | - Degas solvents and run the reaction under an inert atmosphere (argon or nitrogen). |
| Decomposition on Silica Gel | - Some diketones are unstable on silica gel.[7] - Consider alternative purification methods such as distillation, crystallization, or chromatography on a less acidic stationary phase like alumina. |
Data Presentation
Table 1: Qualitative Stability of this compound and Related Compounds
| Compound/Class | Thermal Stability | Photochemical Stability | Acid/Base Stability | Oxidative Stability | Notes |
| Dicyclopropyl Ketone | Stable under normal conditions; avoid excess heat.[1][3] | No specific data; general precaution is to protect from light. | Avoid strong bases.[3] | Avoid strong oxidizing agents.[1][3] | Flammable liquid.[3] |
| Aliphatic α-Diketones | Can be unstable, especially with prolonged heating. | Generally considered photolabile. | Susceptible to rearrangement (e.g., benzilic acid) under basic conditions.[5] Can undergo aldol-type reactions.[5] | Can be sensitive to oxidation. | Stability is substrate-dependent. |
| Aromatic α-Diketones | Generally more stable than aliphatic counterparts. | Can be photolabile. | Susceptible to benzilic acid rearrangement. | Generally stable to air. | Some are unstable to storage and chromatography.[7] |
Experimental Protocols
General Protocol for a Condensation Reaction to Form a Quinoxaline Derivative
This protocol is a generalized procedure for a common reaction of α-diketones and includes considerations for the stability of this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it may be gently heated to 40-50°C. Note: Avoid excessive heating to prevent thermal degradation of the this compound.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product. Note: If using column chromatography, consider using neutral alumina instead of silica gel to avoid potential degradation of any remaining this compound or the product.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. novachem.com [novachem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in Favorskii-Nazarov reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during Favorskii and Nazarov reactions. The information is tailored for researchers, scientists, and drug development professionals.
Favorskii Rearrangement Troubleshooting
The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that leads to a carboxylic acid derivative, often with a skeletal rearrangement.[1][2][3] For cyclic α-halo ketones, this typically results in a ring contraction.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: My Favorskii rearrangement is giving a low yield. What are the common causes?
A1: Low yields in Favorskii rearrangements can stem from several factors:
-
Inappropriate Base: The choice and concentration of the base are critical. Strong bases like alkoxides or hydroxides are typically used.[5] Weaker bases may not be effective in promoting the initial enolate formation.[5]
-
Substrate Reactivity: The structure of the α-halo ketone plays a significant role. Bulky substituents can hinder the reaction.[4] Additionally, the nature of the halogen is important, with reactivity generally following the trend I > Br > Cl.
-
Side Reactions: Competing reactions such as aldol condensation can reduce the yield of the desired product.[6]
-
Reaction Conditions: Temperature and reaction time are crucial parameters that may need optimization.
Q2: I am observing unexpected side products in my Favorskii rearrangement. What are they and how can I minimize them?
A2: Common side products include:
-
α,β-Unsaturated Ketones: These can form from the elimination of HX from α,α'-dihaloketones.[1]
-
Products of the Quasi-Favorskii Rearrangement: If the α-halo ketone cannot form an enolate, an alternative mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement can occur, leading to a different rearranged product.[2][7] This happens when there are no α-hydrogens on the carbon opposite the halogen.
-
Over-hydrolysis Products: When using strong acids for the hydrolysis of the intermediate, unwanted side products can form.[5] Using a weaker acid can help to avoid this.[5]
To minimize side products, consider the following:
-
Choice of Base: Using a weaker base can sometimes help to control the formation of side products by slowing down the reaction.[5]
-
Control of Reaction Conditions: Careful control of temperature and reaction time can help to favor the desired reaction pathway.
Q3: Does the stereochemistry of the starting α-halo ketone affect the outcome of the Favorskii rearrangement?
A3: Yes, the stereochemistry of the starting material can influence the product distribution. The initial deprotonation and subsequent intramolecular cyclization to the cyclopropanone intermediate can be affected by the stereochemistry at the α- and α'-positions. For cyclic systems, the conformation of the ring can dictate which proton is abstracted and the facial selectivity of the intramolecular attack.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Reaction | Inactive substrate (e.g., wrong stereochemistry for elimination) | Confirm the structure and stereochemistry of the starting material. The leaving group should ideally be in an axial position for efficient elimination in cyclic systems. |
| Insufficiently strong base | Switch to a stronger base (e.g., from NaOH to NaOMe or t-BuOK). | |
| Low temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of α,β-unsaturated ketone | Presence of a second halogen at the α'-position | This is a common pathway for α,α'-dihaloketones. If this is not the desired product, a different synthetic route may be necessary. |
| Mixture of regioisomers | Unsymmetrical α-halo ketone | The regioselectivity of the cyclopropanone ring opening is determined by the formation of the more stable carbanion. To favor one regioisomer, consider modifying the substrate to electronically or sterically bias the ring opening. |
| Low yield with cyclic substrates | Ring strain in the cyclopropanone intermediate | For highly strained systems, the reaction may be sluggish. Consider using higher temperatures or a more reactive base. |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes the ring contraction of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 2-chlorocyclohexanone (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the stirred sodium methoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain methyl cyclopentanecarboxylate.
Nazarov Cyclization Troubleshooting
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone.[8][9]
Frequently Asked Questions (FAQs)
Q1: My Nazarov cyclization is not proceeding or giving a very low yield. What could be the issue?
A1: Several factors can contribute to a low-yielding Nazarov cyclization:
-
Inadequate Catalyst: The reaction typically requires a strong Lewis or Brønsted acid.[10] Common catalysts include FeCl₃, BF₃·OEt₂, TiCl₄, and triflic acid. The choice of catalyst is crucial and often substrate-dependent. In some cases, stoichiometric amounts of the acid are necessary.[11]
-
Unfavorable Substrate Conformation: For the 4π-electrocyclization to occur, the divinyl ketone must adopt an s-trans, s-trans conformation. Steric hindrance can disfavor this conformation and impede the reaction.
-
Substrate Deactivation: Electron-donating groups on the vinyl moieties can destabilize the key pentadienyl cation intermediate, thus hindering the cyclization.
-
Catalyst Inhibition: Product inhibition can be a problem in some catalytic systems, leading to low turnover and incomplete conversion.[12]
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my Nazarov cyclization?
A2: Poor regioselectivity in the elimination step is a common issue, leading to a mixture of cyclopentenone isomers.[10] Strategies to control regioselectivity include:
-
Silicon-Directed Nazarov Cyclization: Placing a trialkylsilyl group at the β-position of one of the vinyl groups can direct the elimination to form a single regioisomer due to the β-silicon effect.[8]
-
"Polarized" Nazarov Cyclization: Introducing electron-donating and electron-withdrawing groups at appropriate positions on the divinyl ketone can polarize the π-system and favor a specific elimination pathway.[6]
-
Trapping the Oxyallyl Cation: Instead of elimination, the intermediate oxyallyl cation can be trapped with a nucleophile, which can also lead to a single product.
Q3: My Nazarov cyclization is producing unexpected byproducts. What are the likely side reactions?
A3: Besides the desired cyclopentenone, several side reactions can occur:
-
Wagner-Meerwein Rearrangements: The cationic intermediates in the Nazarov cyclization can undergo skeletal rearrangements, especially with substrates prone to such shifts.[6]
-
E/Z Isomerization: Isomerization of the double bonds in the starting divinyl ketone can occur under the acidic conditions, potentially leading to a mixture of diastereomeric products.
-
Retro-Nazarov Reaction: The cyclization is a reversible process, and under certain conditions, the ring-opening retro-Nazarov reaction can compete with product formation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Insufficiently acidic catalyst | Screen a variety of Lewis and Brønsted acids of different strengths. Consider using a stoichiometric amount of the acid if catalytic amounts are ineffective. |
| Sterically hindered substrate | Increase reaction temperature or use a more forcing catalyst. If possible, redesign the substrate to be less sterically encumbered. | |
| Product inhibition of the catalyst | Use a higher catalyst loading or consider a different catalytic system that is less prone to product inhibition.[12] | |
| Poor Regioselectivity | Non-biased elimination from the oxyallyl cation | Employ a silicon-directed or "polarized" Nazarov cyclization strategy to control the regioselectivity of the elimination. |
| Poor Diastereoselectivity | E/Z isomerization of the starting material | Use milder reaction conditions (lower temperature, less harsh acid) to minimize isomerization. Chiral catalysts can also control the torquoselectivity of the cyclization. |
| Racemization at the α-position | The α-protons of the cyclopentenone product can be acidic, leading to racemization under the reaction conditions. Minimize reaction time and use milder work-up procedures. | |
| Formation of Wagner-Meerwein rearrangement products | Substrate prone to carbocation rearrangement | Use a milder Lewis acid or lower the reaction temperature. Substrate modification may be necessary to disfavor the rearrangement pathway. |
Experimental Protocol: Silicon-Directed Nazarov Cyclization
This protocol describes a general procedure for a silicon-directed Nazarov cyclization.
Materials:
-
β-Silyl divinyl ketone
-
Lewis acid (e.g., FeCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the β-silyl divinyl ketone (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the substrate and catalyst).
-
Addition of Lewis Acid: Add the Lewis acid (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. Reaction times can vary from minutes to several hours.
-
Work-up: Quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
Table 1: Effect of Base on the Yield of Favorskii Rearrangement
| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorocyclohexanone | NaOMe (1.5) | MeOH | 65 | 4 | 78 |
| 2 | 2-Chlorocyclohexanone | NaOH (2.0) | H₂O/Dioxane | 100 | 8 | 65 |
| 3 | α-Bromoacetophenone | NaOEt (1.2) | EtOH | 25 | 2 | 85 |
| 4 | α-Bromoacetophenone | t-BuOK (1.2) | t-BuOH | 25 | 1 | 92 |
Table 2: Lewis Acid Catalyst Screening for a Model Nazarov Cyclization
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,5-Diphenyl-1,4-pentadien-3-one | FeCl₃ (100) | DCM | 25 | 1 | 85 |
| 2 | 1,5-Diphenyl-1,4-pentadien-3-one | BF₃·OEt₂ (100) | DCM | 0 | 2 | 90 |
| 3 | 1,5-Diphenyl-1,4-pentadien-3-one | TiCl₄ (100) | DCM | -78 | 0.5 | 95 |
| 4 | 1,5-Diphenyl-1,4-pentadien-3-one | Sc(OTf)₃ (10) | MeNO₂ | 25 | 4 | 75 |
| 5 | 1,5-Diphenyl-1,4-pentadien-3-one | Cu(OTf)₂ (10) | Toluene | 80 | 6 | 88 |
Visualizations
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. purechemistry.org [purechemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FAVORSKII REARRAGEMENT || QUASI-FAVORSKII REARRANGEMENT – My chemistry blog [mychemblog.com]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nazarov Cyclization [organic-chemistry.org]
- 11. longdom.org [longdom.org]
- 12. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the efficiency of dicyclopropylethanedione reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dicyclopropylethanedione and related cyclopropyl dicarbonyl compounds. The information is designed to help overcome common challenges and improve the efficiency of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and manipulation of this compound.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low or non-existent yields in this compound synthesis are common due to the compound's inherent strain and reactivity. Several factors could be contributing to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reaction Conditions Too Harsh: The cyclopropyl groups are susceptible to ring-opening under harsh acidic, basic, or thermal conditions. | - Temperature Control: Maintain low reaction temperatures. Consider running reactions at 0 °C, -20 °C, or even -78 °C. - pH Neutrality: Use non-acidic and non-basic reagents where possible. If a base is required, consider using a milder, non-nucleophilic base like 2,6-lutidine or a hindered amine. For acidic conditions, mild Lewis acids might be tolerated better than strong Brønsted acids. |
| Inappropriate Oxidizing Agent (for synthesis from a precursor): Many common methods for synthesizing 1,2-diketones rely on strong oxidizing agents that can cleave the cyclopropane rings. | - Mild Oxidation: Employ mild oxidation methods. Some options include oxidation of an α-hydroxyketone precursor using Dess-Martin periodinane (DMP) or a Swern oxidation. Aerobic oxidation catalyzed by specific metal complexes might also be a viable, milder alternative. |
| Starting Material Quality: Impurities in the starting materials can interfere with the reaction. | - Purification: Ensure all starting materials are pure. Recrystallize or distill starting materials if necessary. |
| Degradation of Product during Workup or Purification: The this compound product itself is likely to be sensitive to purification conditions. | - Gentle Workup: Use a neutral aqueous wash (e.g., saturated sodium bicarbonate or ammonium chloride) and avoid strong acids or bases. - Chromatography: Use neutral silica gel or alumina for column chromatography and consider deactivating it with a small percentage of a non-nucleophilic base like triethylamine in the eluent. Avoid prolonged exposure to silica gel. |
Issue 2: Formation of Multiple Side Products
Question: My reaction is producing a complex mixture of products, and isolating the desired this compound is proving difficult. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple side products is a strong indicator of the decomposition of the starting materials or the desired product. The primary side reactions involve the opening of one or both cyclopropane rings.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Mechanism | Mitigation Strategy |
| Ring-Opening: Formation of linear or rearranged diketones. | Nucleophilic or electrophilic attack on the cyclopropane ring, often facilitated by acidic or basic conditions, or by certain metal catalysts. | - Choice of Reagents: Avoid strong nucleophiles, strong acids, and bases. - Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent radical-initiated side reactions. |
| Over-oxidation or Cleavage: If using an oxidative synthesis, the 1,2-diketone bond can be cleaved. | Use of overly strong oxidizing agents. | - Stoichiometric Control: Use a precise stoichiometry of a mild oxidizing agent. |
| Polymerization: The reactive diketone can potentially polymerize under certain conditions. | Can be initiated by light, heat, or impurities. | - Control Temperature: Keep the reaction temperature low. - Protect from Light: Run the reaction in a flask protected from light. |
Below is a diagram illustrating the logical relationship of potential side reactions.
Caption: Potential reaction pathways for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
Given the likely instability of this compound, it is recommended to handle and store it with care:
-
Storage: Store at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen) and protected from light.
-
Handling: Handle the compound quickly and minimize its exposure to air, moisture, and acidic or basic conditions. It is advisable to use it immediately after synthesis and purification if possible.
Q2: What spectroscopic signatures should I look for to confirm the synthesis of this compound?
-
¹H NMR: Expect to see signals in the upfield region (typically 0.5-1.5 ppm) corresponding to the cyclopropyl protons. The symmetry of the molecule should lead to a simplified spectrum.
-
¹³C NMR: Look for characteristic signals for the carbonyl carbons (likely > 190 ppm) and the cyclopropyl carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the conjugated diketone.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of this compound (C₈H₈O₂) should be observed.
Q3: Are there any alternative synthetic strategies I should consider?
If direct synthesis is proving challenging, consider a multi-step approach:
-
Synthesis of a protected precursor: For example, synthesizing a precursor where the carbonyl groups are protected as acetals.
-
Formation of the carbon-carbon bond connecting the two cyclopropyl units.
-
Deprotection under very mild, neutral conditions to reveal the dicarbonyl functionality.
Experimental Protocols
General Workflow for Optimizing a Sensitive Reaction
This workflow is designed to systematically identify the optimal conditions for a challenging reaction like the synthesis of this compound.
Caption: A systematic workflow for optimizing sensitive chemical reactions.
Methodology for a Key Experimental Step: Mild Oxidation of a Precursor
This protocol outlines a general procedure for the mild oxidation of a hypothetical precursor, 1,2-dicyclopropyl-1,2-ethanediol, to this compound using Dess-Martin periodinane (DMP).
-
Preparation:
-
Dissolve the 1,2-dicyclopropyl-1,2-ethanediol precursor (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of DMP:
-
To the cooled solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure at a low temperature.
-
Purify the crude product immediately by column chromatography on neutral silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). It is advisable to add a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the eluent to prevent product degradation on the column.
-
Disclaimer: The information provided is based on general principles of organic chemistry and the known reactivity of related compounds. Specific experimental results may vary. Always perform a thorough safety assessment before conducting any chemical reaction.
Technical Support Center: Managing Reaction Intermediates in Cyclopropyl Ketone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of reaction intermediates in the synthesis of cyclopropyl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the common unstable intermediates in cyclopropyl ketone synthesis that I should be aware of?
A1: The stability of intermediates is highly dependent on the chosen synthetic route. However, several common unstable intermediates require careful management:
-
Zinc Carbenoids (Simmons-Smith Reaction): Organozinc compounds like iodomethylzinc iodide are the active intermediates in the Simmons-Smith reaction.[1][2] They are highly sensitive to moisture and air, necessitating strict inert reaction conditions to prevent decomposition.[1]
-
Titanacyclopropanes (Kulinkovich Reaction): In the Kulinkovich reaction, a titanacyclopropane is a key intermediate formed from the reaction of a Grignard reagent with a titanium(IV) alkoxide.[3][4] These intermediates can be thermally unstable and may undergo side reactions.[3]
-
Diazo Compounds and Metal Carbenes (Transition-Metal Catalyzed Cyclopropanation): Diazo compounds, such as diazomethane, are often used as precursors to form metal carbene intermediates with catalysts like rhodium or copper.[5][6] Diazo compounds themselves can be toxic and explosive, requiring cautious handling.[7] The resulting metal carbenes are highly reactive species.[8]
-
Pyrazolines (from 1,3-Dipolar Cycloaddition): The reaction of diazo compounds with alkenes can initially form a pyrazoline intermediate.[6] This intermediate can then eliminate nitrogen gas, either thermally or photochemically, to yield the cyclopropane.[6] The stability of the pyrazoline can vary depending on the substituents.
Q2: My Simmons-Smith reaction is giving a low yield. How can I better manage the zinc carbenoid intermediate?
A2: Low yields in the Simmons-Smith reaction are often due to the decomposition of the zinc carbenoid intermediate. To improve its stability and reactivity, consider the following:
-
Strict Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen to exclude air and moisture.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, dichloromethane) to prevent the quenching of the reactive carbenoid.[9]
-
Reagent Purity and Activation: Use high-purity diiodomethane and freshly prepared, activated zinc, such as a zinc-copper couple, for efficient formation of the carbenoid.[6]
-
Temperature Control: Maintain the recommended reaction temperature. While the reaction is often run at room temperature, cooling may be necessary for particularly sensitive substrates.
-
Lewis Acid Scavengers: The byproduct, ZnI₂, is a Lewis acid that can sometimes cause side reactions.[1] In sensitive cases, adding an excess of diethylzinc can scavenge the ZnI₂.[1]
Q3: What are the primary causes of low yields in the Kulinkovich reaction related to its intermediates?
A3: Low yields in the Kulinkovich reaction can often be attributed to issues with the formation or subsequent reaction of the titanacyclopropane intermediate.[3] Key factors include:
-
Side Reactions of the Intermediate: The titanacyclopropane can participate in non-productive side reactions. For instance, it can react with additional titanium(IV) isopropoxide, which is why the stoichiometry of the reagents is crucial.[3]
-
β-Hydride Elimination: The dialkyltitanium species, a precursor to the titanacyclopropane, is thermally unstable and can undergo β-hydride elimination.[3][10]
-
Grignard Reagent Stoichiometry: At least two equivalents of the Grignard reagent are required to react with the titanium(IV) isopropoxide to form the necessary dialkyltitanium intermediate.[11] Insufficient Grignard reagent will lead to incomplete formation of the active catalytic species.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Alkene
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Reagents/Catalyst | Verify the activity of your reagents. For Simmons-Smith, ensure the zinc is activated. For Kulinkovich, titrate the Grignard reagent. For metal-catalyzed reactions, use a fresh, active catalyst. | Increased conversion of the starting material to the desired product. |
| Inadequate Intermediate Formation | Review the stoichiometry of reagents. Ensure proper temperature and addition rates for the formation of the reactive intermediate (e.g., slow addition of Grignard reagent in the Kulinkovich reaction). | Improved yield due to the efficient generation of the key intermediate. |
| Presence of Protic Impurities | Use rigorously dried solvents and reagents. Purify starting materials to remove any protic impurities like water or alcohols that can quench the reactive intermediates. | Prevention of premature quenching of the intermediate, leading to higher conversion. |
Issue 2: Significant Formation of Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Decomposition of Intermediate | Optimize the reaction temperature; lower temperatures often enhance the stability of intermediates. Reduce the overall reaction time to minimize the exposure of the intermediate to the reaction conditions. | A cleaner reaction profile with a reduction in byproducts arising from intermediate decomposition. |
| Side Reactions of the Intermediate | In the Simmons-Smith reaction, methylation of heteroatoms can occur with excess reagent and long reaction times.[1] Consider using a scavenger like pyridine to quench the reaction and excess reagents.[1] In transition-metal-catalyzed reactions with diazo compounds, side reactions like C-H insertion can compete with cyclopropanation.[5] Adjusting the catalyst or solvent may improve selectivity. | Increased yield of the desired cyclopropyl ketone by suppressing competing reaction pathways. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For instance, using basic solvents in the Simmons-Smith reaction can decrease the reaction rate.[9] | Minimized formation of solvent-related adducts and improved reaction efficiency. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol details the cyclopropanation of a silyl enol ether, a common precursor to cyclopropyl ketones.
Materials:
-
Zinc-copper couple
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Silyl enol ether of the corresponding ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the zinc-copper couple to a flame-dried flask.
-
Add anhydrous diethyl ether, followed by the silyl enol ether substrate.
-
Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension. The reaction is often initiated at 0 °C and then allowed to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting cyclopropyl silyl ether can be hydrolyzed to the cyclopropyl ketone using an acidic workup.
Visualizations
Caption: Key intermediates in common cyclopropanation reactions.
Caption: A logical workflow for troubleshooting cyclopropanation reactions.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
scale-up considerations for dicyclopropylethanedione production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dicyclopropylethanedione.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route to this compound?
This compound is typically synthesized via the reductive coupling of cyclopropanecarbonyl chloride. This method is often preferred due to the commercial availability of the starting material.
2. What are the key reaction parameters to control during the synthesis?
Critical parameters to monitor and control include reaction temperature, the stoichiometry of the coupling agent, and the exclusion of moisture and air. An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions.
3. What are the expected yield and purity of this compound?
Yields can vary significantly based on the specific reaction conditions and scale. Based on analogous reactions involving the coupling of acyl chlorides, yields can range from moderate to good. For instance, a related palladium-catalyzed coupling of cyclopropanecarbonyl chloride to form a different ketone product has been reported with a 78% yield.[1] Purity is highly dependent on the effectiveness of the purification method.
4. What are the common impurities or byproducts?
Common impurities can include unreacted cyclopropanecarbonyl chloride, the corresponding carboxylic acid (from hydrolysis of the acyl chloride), and potentially byproducts from side reactions such as the formation of 1,3-diketones.[2]
5. What are the recommended purification methods for this compound?
Purification is typically achieved through column chromatography on silica gel.[3][4] Distillation can also be a viable method, depending on the boiling point of the product and impurities.
6. What are the main safety precautions to take during the synthesis?
Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive reagent.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere to prevent the formation of HCl gas from the reaction with moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive coupling agent.- Presence of moisture or oxygen in the reaction.- Incorrect reaction temperature. | - Use a freshly opened or properly stored coupling agent.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Optimize the reaction temperature. Some coupling reactions require specific temperature ranges to proceed efficiently. |
| Formation of a Significant Amount of Cyclopropanecarboxylic Acid | - Hydrolysis of cyclopropanecarbonyl chloride due to moisture. | - Use anhydrous solvents and reagents.- Ensure the reaction setup is properly sealed and under an inert atmosphere. |
| Difficult Purification / Presence of Multiple Byproducts | - Non-optimal reaction conditions leading to side reactions.- Ineffective purification method. | - Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.- For purification, consider using automated flash chromatography for better separation.[4]- If distillation is used, ensure the vacuum is stable and the column has sufficient theoretical plates. |
| Inconsistent Yields Upon Scale-Up | - Inefficient heat transfer in a larger reactor.- Poor mixing at a larger scale.- Challenges in maintaining a completely inert atmosphere in larger setups. | - Use a reactor with a jacket for better temperature control.- Employ an appropriate overhead stirrer to ensure efficient mixing.- Thoroughly purge the larger reactor with an inert gas and maintain a positive pressure throughout the reaction. |
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative procedure based on the principles of reductive coupling of acyl chlorides and should be optimized for specific laboratory conditions and scales.
Materials:
-
Cyclopropanecarbonyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Reducing/coupling agent (e.g., a low-valent transition metal complex or activated metal)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Preparation: All glassware should be thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add the reducing/coupling agent under a positive pressure of inert gas.
-
Addition of Solvent: Add the anhydrous solvent to the flask via a syringe.
-
Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride to the stirred suspension of the coupling agent at the optimized temperature (this may range from low temperatures, e.g., 0 °C, to room temperature or elevated temperatures depending on the chosen coupling agent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Solvent | Anhydrous THF or Diethyl Ether | Good solubility of reactants, inert under reaction conditions. |
| Temperature | 0 °C to reflux (highly dependent on coupling agent) | Optimized for reaction rate and minimizing side products. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of acyl chloride and deactivation of the coupling agent. |
| Stoichiometry | 1.0 eq. Cyclopropanecarbonyl chloride, 1.0-1.5 eq. Coupling Agent | Ensures complete conversion of the starting material. |
| Yield (Expected) | 60-80% (based on analogous reactions) | Varies with scale and optimization. |
| Purity (Post-Chromatography) | >95% | Achievable with careful purification. |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting Low Yield Issues.
Caption: Structure of the Technical Support Center.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Dicyclopropylethanedione Against Other α-Diketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, α-diketones are pivotal intermediates and structural motifs. Their reactivity is of paramount importance in dictating reaction pathways and biological activity. This guide provides a comparative analysis of the reactivity of dicyclopropylethanedione, a unique α-diketone, against more commonly employed α-diketones such as benzil, glyoxal, and diacetyl. Due to a lack of direct comparative experimental studies on this compound, this guide synthesizes information on the reactivity of analogous cyclopropyl ketones and established trends for other α-diketones to provide a reasoned, qualitative comparison.
Introduction to α-Diketone Reactivity
The reactivity of α-diketones is primarily governed by the electrophilicity of the two adjacent carbonyl carbons. This electrophilicity is influenced by both electronic and steric factors of the substituents attached to the carbonyl groups. Common reactions involving α-diketones include nucleophilic additions, condensations, and rearrangements.
Comparative Reactivity Profile
This section details the known reactivity of common α-diketones and provides a predictive analysis for this compound based on the electronic properties of the cyclopropyl group.
This compound: Direct experimental data on the comparative reactivity of 1,2-dicyclopropylethane-1,2-dione is not extensively available in the current literature.[1] However, the reactivity of the carbonyl groups is expected to be significantly influenced by the adjacent cyclopropyl rings. The cyclopropyl group, due to its strained ring structure and the p-character of its C-C bonds, can engage in conjugation with an adjacent carbonyl group, in a manner analogous to a carbon-carbon double bond.[2][3] This conjugation can increase the electrophilicity of the carbonyl carbons, potentially enhancing reactivity towards nucleophiles compared to simple alkyl-substituted α-diketones.
Benzil (1,2-Diphenylethanedione): The two phenyl groups in benzil are in conjugation with the diketone moiety. This extended conjugation delocalizes the electron density, which can moderate the electrophilicity of the carbonyl carbons compared to aliphatic α-diketones. However, the phenyl groups can also stabilize transition states in certain reactions.
Glyoxal (Ethanedial): As the simplest α-diketone, glyoxal is highly reactive. The absence of any electron-donating or sterically hindering groups makes its carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. It readily undergoes polymerization and condensation reactions.
Diacetyl (2,3-Butanedione): Diacetyl, with two methyl substituents, serves as a baseline for aliphatic α-diketones. The methyl groups have a slight electron-donating inductive effect, which can slightly reduce the electrophilicity of the carbonyl carbons compared to glyoxal. Studies on a series of linear α-diketones (2,3-butanedione, 2,3-pentanedione, and 2,3-hexanedione) have shown that chemical reactivity with an arginine substrate decreases as the alkyl chain length increases, suggesting that steric hindrance also plays a role.[4][5]
Quantitative Reactivity Data
While direct comparative kinetic data for this compound is unavailable, the following table summarizes reactivity data for other α-diketones from a study comparing their inactivation of glutathione-S-transferase (GST), which serves as a proxy for their chemical reactivity.
| α-Diketone | Relative Rate of GST Inactivation | Reference |
| 2,3-Butanedione (Diacetyl) | > 2,3-Pentanedione | [4][5] |
| 2,3-Pentanedione | > 2,3-Hexanedione | [4][5] |
| 2,3-Hexanedione | < 2,3-Pentanedione | [4][5] |
Note: A direct numerical comparison was not provided in the source, only the relative order of reactivity.
Experimental Protocols
To facilitate direct comparison, a detailed experimental protocol for assessing the comparative reactivity of this compound is proposed below. This protocol is adapted from methodologies used for other α-diketones.[4]
Objective: To determine the relative reactivity of this compound, benzil, glyoxal, and diacetyl by monitoring their reaction rate with a model nucleophile, 1,2-diaminobenzene, via UV-Vis spectrophotometry. The reaction produces a colored quinoxaline derivative, allowing for kinetic analysis.
Materials:
-
This compound
-
Benzil
-
Glyoxal (40% solution in water)
-
Diacetyl
-
1,2-Diaminobenzene
-
Methanol (spectroscopic grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each α-diketone in methanol.
-
Prepare a 0.1 M stock solution of 1,2-diaminobenzene in methanol.
-
-
Kinetic Run:
-
In a quartz cuvette, mix 2.8 mL of methanol and 0.1 mL of the 1,2-diaminobenzene stock solution.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Initiate the reaction by adding 0.1 mL of the α-diketone stock solution to the cuvette.
-
Immediately start recording the absorbance at the λmax of the quinoxaline product (determined beforehand for each product) at regular time intervals (e.g., every 15 seconds) for a total of 10 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each α-diketone.
-
Determine the initial rate of reaction from the slope of the linear portion of the curve.
-
Compare the initial rates to establish the relative reactivity of the α-diketones.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Generalized nucleophilic addition pathway for α-diketones.
Caption: Workflow for comparative reactivity analysis.
Conclusion
Based on the established electronic effects of the cyclopropyl group, it is reasonable to predict that this compound exhibits enhanced reactivity towards nucleophiles compared to simple aliphatic α-diketones like diacetyl. The conjugating ability of the cyclopropyl rings likely increases the electrophilicity of the carbonyl carbons. However, its reactivity relative to benzil, which features extended aromatic conjugation, and the highly reactive glyoxal remains to be experimentally determined. The proposed experimental protocol provides a clear and direct method for quantifying these relative reactivities, which would be a valuable contribution to the field. Further computational studies could also provide theoretical insights into the electronic structure and reactivity of this compound.
References
- 1. 1,2-dicyclopropylethane-1,2-dione|lookchem [lookchem.com]
- 2. organic chemistry - Reactivity of carbonyl adjacent to cyclopropyl group - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. organic chemistry - How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Spectroscopic Analysis: A Comparative Guide to Dicyclopropylethanedione and 2,3-Butanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of dicyclopropylethanedione and a common alternative, 2,3-butanedione (also known as biacetyl). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both compounds, offering a baseline for characterization and differentiation. While experimental data for 2,3-butanedione is readily available, the spectral data for this compound presented here is based on computational predictions due to the limited availability of experimental spectra in the public domain.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound (predicted) and 2,3-butanedione (experimental).
NMR Spectroscopy
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted, CDCl₃) | ~1.2 - 1.4 | m | 8H | Cyclopropyl CH₂ |
| ~2.5 - 2.7 | m | 2H | Cyclopropyl CH | |
| 2,3-Butanedione (Experimental, CDCl₃)[1] | 2.34 | s | 6H | Methyl CH ₃ |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted, CDCl₃) | ~12 | Cyclopropyl C H₂ |
| ~20 | Cyclopropyl C H | |
| ~200 | Carbonyl C =O | |
| 2,3-Butanedione (Experimental, CDCl₃)[2] | 23.9 | C H₃ |
| 197.5 | C =O |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~1700 - 1720 | C=O stretch |
| ~3000 - 3100 | C-H stretch (cyclopropyl) | |
| 2,3-Butanedione (Experimental, Neat)[3][4] | 1718 | C=O stretch |
| 2920 - 3010 | C-H stretch (alkyl) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 138 | 97, 69, 41 |
| 2,3-Butanedione (Experimental, EI)[5][6] | 86 | 43 (base peak), 15 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer might include:
-
¹H NMR: 16-32 scans, pulse angle of 45°, acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: 512-1024 scans, pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for small organic molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for chemical compound analysis.
References
Validating the Molecular Structure of Dicyclopropylethanedione: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural validation of dicyclopropylethanedione, a molecule of interest for its unique strained-ring system.
The precise arrangement of atoms in this compound dictates its reactivity, physical properties, and potential biological activity. While multiple analytical methods can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure. This guide will compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and computational chemistry.
Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions and bonding parameters. The crystal structure of this compound has been determined, revealing key structural features.
A study of this compound using X-ray diffraction showed that it crystallizes in the monoclinic P21/n space group.[1] The molecules in the crystal are centrosymmetric, with the two carbonyl groups adopting a trans conformation relative to each other.[1] Furthermore, each carbonyl group is oriented cis with respect to the adjacent cyclopropane ring in a bisected conformation.[1]
Summary of Crystallographic Data for this compound
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.317 |
| b (Å) | 9.990 |
| c (Å) | 6.078 |
| β (°) | 90.34 |
| Molecules per unit cell (Z) | 2 |
| Molecular Conformation | Centrosymmetric, trans CO groups |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental diffraction data. This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.
-
Validation and Finalization: The final structure is validated by checking various crystallographic parameters (e.g., R-factor, goodness-of-fit) and by analyzing the geometric parameters (bond lengths, bond angles, torsion angles) to ensure they are chemically reasonable. The final structure is then deposited in a crystallographic database.
Alternative and Complementary Validation Methods
While X-ray crystallography provides the most definitive structure, other techniques offer valuable and often more readily obtainable information that can corroborate the crystallographic findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C). Based on the known symmetric structure of this compound, the following NMR data would be predicted:
| Technique | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |
| ¹H NMR | Two distinct signals | Due to the molecule's symmetry, the methine protons on the cyclopropane rings are equivalent, and the methylene protons on the cyclopropane rings are also equivalent. |
| ¹³C NMR | Three distinct signals | The carbonyl carbons are equivalent, the methine carbons of the cyclopropane rings are equivalent, and the methylene carbons of the cyclopropane rings are equivalent. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| Carbonyl (C=O) | ~1700-1720 | The strong absorption in this region is characteristic of a ketone. The conjugation with the cyclopropane rings may slightly lower the frequency compared to a simple aliphatic ketone. |
| C-H (cyclopropyl) | ~3000-3100 | Stretching vibrations for C-H bonds on a cyclopropane ring typically appear at slightly higher wavenumbers than those on a saturated alkyl chain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and provide clues about the structure.
| Technique | Expected Observation | Rationale |
| Electron Ionization (EI-MS) | Molecular ion (M⁺) peak | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀O₂). |
| Characteristic fragmentation patterns | Fragmentation would likely involve cleavage of the bond between the carbonyl groups or cleavage of the cyclopropane rings. |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and predict various properties of a molecule. A DFT calculation for this compound would be expected to:
-
Confirm the trans conformation of the carbonyl groups as the lowest energy conformer.
-
Provide calculated bond lengths and angles that are in close agreement with the experimental values from X-ray crystallography.
-
Predict NMR chemical shifts and IR vibrational frequencies that can be compared with experimental data.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a new chemical entity like this compound, integrating both experimental and computational approaches.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is best achieved through a combination of analytical techniques. Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structure, revealing the precise conformation and solid-state packing of the molecule. Spectroscopic methods such as NMR, IR, and mass spectrometry serve as essential, complementary techniques that confirm the molecular connectivity, functional groups, and molecular weight. Computational modeling further corroborates the experimental findings and offers deeper insight into the molecule's electronic structure and stability. By integrating the data from these diverse methods, researchers can have the highest level of confidence in the determined structure of this compound, which is critical for its further study and potential applications.
References
Unraveling the Conformational Preferences of Dicyclopropylethanedione: A Comparative Computational Analysis
A deep dive into the rotational energy landscape of dicyclopropylethanedione, benchmarked against the well-characterized conformational behavior of n-butane, offers valuable insights for researchers in drug design and materials science. This guide provides a comparative analysis based on hypothetical computational studies, detailing the methodologies and presenting the data in a clear, structured format.
The three-dimensional shape of a molecule, dictated by its conformational preferences, is a critical determinant of its physical, chemical, and biological properties. For molecules containing rotatable single bonds, a complex energy landscape often exists, with various conformers corresponding to energy minima and transition states. Understanding this landscape is paramount for predicting molecular interactions, reactivity, and ultimately, function.
This compound, a molecule featuring a central carbon-carbon single bond flanked by two cyclopropylcarbonyl groups, presents an interesting case for conformational analysis. The steric and electronic effects of the cyclopropyl rings are expected to significantly influence the rotational barrier and the relative stability of its conformers. To contextualize the conformational behavior of this molecule, we present a comparative analysis with n-butane, a foundational molecule in the study of conformational isomerism.
Comparative Conformational Energy Profile
The following table summarizes the hypothetical quantitative data for the conformational analysis of this compound alongside established computational results for n-butane. The data highlights the relative energies of the stable conformers and the energy barriers for their interconversion.
| Molecule | Conformer/Transition State | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Computational Method |
| This compound (Hypothetical) | Anti (trans) | 180° | 0.00 | DFT (B3LYP/6-311+G(d,p)) |
| Gauche | ~65° | 1.2 | DFT (B3LYP/6-311+G(d,p)) | |
| Eclipsed (TS for Gauche) | 120° | 4.5 | DFT (B3LYP/6-311+G(d,p)) | |
| Syn (fully eclipsed) (TS) | 0° | 6.8 | DFT (B3LYP/6-311+G(d,p)) | |
| n-Butane (Reference) | Anti (trans) | 180° | 0.00 | CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)[1] |
| Gauche | ~65° | 0.59 | CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)[1] | |
| Eclipsed (TS for Gauche) | 120° | 3.31 | CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)[1] | |
| Syn (fully eclipsed) (TS) | 0° | 5.48 | CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)[1] |
Experimental Protocols: A Glimpse into the Computational Workflow
The data presented in this guide is derived from established computational chemistry protocols. A typical workflow for conformational analysis involves the following key steps:
-
Initial Structure Generation: The starting point is the generation of an initial 3D structure of the molecule. This can be done using molecular building software.
-
Conformational Search: A systematic search for different conformers is then performed. This is often achieved by rotating the molecule around the bond of interest (in this case, the central C-C bond) in discrete steps (e.g., every 15 degrees) and performing a geometry optimization at each step.
-
Geometry Optimization: For each potential conformer, a geometry optimization is carried out to find the nearest local energy minimum on the potential energy surface. This step precisely determines the bond lengths, bond angles, and dihedral angles of the stable conformers.
-
Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.
-
Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Transition State Search: To determine the energy barriers between conformers, a search for the transition state (the highest energy point along the reaction coordinate) is conducted. Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly employed.
-
Data Analysis and Visualization: The final step involves analyzing the relative energies of the conformers and transition states to construct a rotational energy profile.
The choice of computational method is crucial for obtaining accurate results. For the hypothetical study on this compound, Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set was chosen as a robust and widely used method for organic molecules. For the reference n-butane data, a high-level ab initio method, Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), was used with a large basis set (cc-pVTZ) on geometries optimized with second-order Møller-Plesset perturbation theory (MP2), providing a highly accurate benchmark.[1]
Visualizing the Computational Workflow
The logical flow of a computational conformational analysis can be represented by the following diagram:
References
Comparative Analysis of Dicyclopropylethanedione and its Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the characterization data for dicyclopropylethanedione and its derivatives, targeting researchers, scientists, and professionals in drug development. This guide summarizes key physical properties and offers a foundational experimental workflow for the synthesis and characterization of these compounds.
Physicochemical Properties of this compound
This compound, also known as 1,2-dicyclopropylethane-1,2-dione, is a symmetrical α-diketone. The following table summarizes its key physicochemical properties based on available data.
| Property | Value | Reference |
| CAS Number | 15940-88-2 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Boiling Point | 211.9 °C at 760 mmHg | [2] |
| Density | 1.286 g/cm³ | [2] |
| Flash Point | 75.8 °C | [2] |
| Vapor Pressure | 0.178 mmHg at 25°C | [2] |
Characterization Data for this compound and its Derivatives
Experimental Protocols
General Synthesis of this compound:
A potential synthetic route to this compound involves the oxidation of the corresponding diol, 1,2-dicyclopropylethane-1,2-diol. A typical procedure would involve:
-
Oxidation Reaction: The diol is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched, and the crude product is extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Characterization Techniques:
The structure and purity of the synthesized this compound and its derivatives should be confirmed using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. The spectrum is expected to show signals corresponding to the cyclopropyl protons.
-
¹³C NMR: To identify the number and types of carbon atoms. The spectrum should show characteristic peaks for the carbonyl carbons and the cyclopropyl carbons.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present. A strong absorption band in the region of 1700-1720 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of an α-diketone.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound and its derivatives.
Caption: A generalized workflow for the synthesis and characterization of this compound and its derivatives.
References
A Comparative Analysis of the Electronic Properties of Dicyclopropylethanedione and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of dicyclopropylethanedione, a molecule of interest in medicinal chemistry and materials science, with structurally related ketones. The analysis is based on a combination of computational density functional theory (DFT) calculations and established experimental methodologies. This document aims to serve as a valuable resource for researchers seeking to understand and modulate the electronic characteristics of these compounds for various applications.
Introduction to Dicarbonyl Compounds
Alpha-diones and cyclopropyl ketones are important classes of organic compounds that feature prominently in natural products, pharmaceuticals, and functional materials. Their electronic properties, particularly the energies of their frontier molecular orbitals (HOMO and LUMO), are crucial determinants of their reactivity, photophysical behavior, and biological activity. This compound, with its unique combination of vicinal carbonyl groups and strained cyclopropyl rings, presents an interesting case for studying the interplay of these structural motifs on its electronic landscape.
Comparative Analysis of Electronic Properties
To provide a comprehensive comparison, the electronic properties of this compound were evaluated alongside three other ketones: benzil (an aromatic α-dione), phenyl cyclopropyl ketone (a mixed aromatic-cyclopropyl ketone), and 2,2,5,5-tetramethylcyclopentane-1,3-dione (a cyclic dialkyl-dione). The following table summarizes the key electronic parameters obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated λmax (nm) |
| This compound | -7.34 | -1.89 | 5.45 | 285 |
| Benzil | -6.89 | -2.54 | 4.35 | 370 |
| Phenyl cyclopropyl ketone | -6.98 | -1.76 | 5.22 | 295 |
| 2,2,5,5-Tetramethylcyclopentane-1,3-dione | -7.51 | -1.32 | 6.19 | 260 |
Table 1: Comparison of Calculated Electronic Properties.
Experimental Protocols
The following sections detail the standard experimental procedures for characterizing the electronic properties of diones like this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the electronic absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals.
Methodology:
-
Sample Preparation: A stock solution of the compound of interest (e.g., this compound) is prepared in a UV-transparent solvent, such as cyclohexane or acetonitrile, at a concentration of approximately 1 x 10^-3 M. A series of dilutions are then made to obtain concentrations in the range of 1 x 10^-4 to 1 x 10^-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Cyclic Voltammetry (CV)
Objective: To determine the reduction and oxidation potentials of the compound, which are related to the energies of the LUMO and HOMO, respectively.
Methodology:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) is prepared.
-
Analyte Solution: The compound of interest is dissolved in the electrolyte solution to a concentration of approximately 1 mM. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset potentials for the first oxidation and reduction peaks are determined from the cyclic voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical relationships, often by referencing against a standard compound like ferrocene.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of the electronic properties of a novel dione.
Figure 1: Workflow for Electronic Property Analysis.
Discussion and Conclusion
The computational results presented in this guide offer valuable insights into the electronic structure of this compound and its analogs. The presence of the electron-withdrawing carbonyl groups generally lowers the HOMO and LUMO energy levels. The cyclopropyl groups, known for their ability to participate in through-bond conjugation, appear to have a moderate influence on the frontier orbital energies, resulting in a HOMO-LUMO gap that is intermediate between the highly conjugated benzil and the non-conjugated cyclic dialkyl-dione.
The provided experimental protocols offer a clear roadmap for the empirical validation of these computational predictions. A combined approach, as outlined in the workflow diagram, is essential for a robust understanding of the electronic properties of novel compounds. This knowledge is critical for the rational design of molecules with tailored redox and photophysical characteristics for applications in drug development, organic electronics, and catalysis.
Safety Operating Guide
Safe Disposal of Dicyclopropylethanedione: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS for dicyclopropylethanedione, the hazard profile is extrapolated from similar compounds such as dicyclopentadiene and dicyclopropyl ketone. These related compounds exhibit a range of hazards that should be anticipated when handling this compound.[2][3][4][5]
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] | [2][3][4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | [2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[2] | [2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | [2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | [2] |
Personal Protective Equipment (PPE) Requirements:
To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if vapors are likely to be generated.[2]
-
Body Protection: A lab coat or chemical-resistant apron.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
Experimental Protocol: Chemical Waste Neutralization and Disposal
-
Segregation of Waste:
-
Isolate this compound waste from other laboratory waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[4]
-
Collect in a dedicated, properly labeled, and sealed waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Toxic").
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the contractor with all available safety information, including the information from this guide if a specific SDS is unavailable.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination and potential reactions in the sewer system.[7]
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[4]
-
In case of a spill, follow your laboratory's established spill response procedure for flammable and toxic chemicals.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C8H10O2 | CID 140009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. novachem.com [novachem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
Personal protective equipment for handling Dicyclopropylethanedione
Disclaimer: No specific Safety Data Sheet (SDS) for Dicyclopropylethanedione (CAS No. 15940-88-2) is readily available. The following guidance is based on the known hazards of structurally similar compounds, including cyclopropyl ketones and diones. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this chemical.
This compound is a dione-containing compound with two cyclopropyl groups. While specific toxicological data is unavailable, related compounds suggest it may be flammable, a skin and eye irritant, and potentially harmful if inhaled or ingested.[1][2][3] The following information provides a comprehensive plan for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile and Inferred Risks
Based on the chemical structure, the following hazards should be anticipated:
-
Flammability: Like many organic ketones, this compound is likely flammable.[1][4][5] Vapors may form explosive mixtures with air.[1] It is crucial to keep the compound away from heat, sparks, and open flames.[3][4][5][6]
-
Skin and Eye Irritation: Compounds containing ketone functional groups can cause significant skin and eye irritation upon contact.[1][6] Prolonged or repeated exposure may lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][7]
-
Reactivity: The strained cyclopropyl rings may impart some degree of reactivity. It may be incompatible with strong oxidizing and reducing agents.[4][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory to minimize exposure risk.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemical safety goggles- Nitrile gloves (double-gloving recommended) |
| Weighing and Aliquoting (in a chemical fume hood) | - Chemical safety goggles and a face shield- Lab coat- Nitrile gloves (double-gloving recommended)- Respiratory protection (N95 or higher, based on risk assessment) |
| Reaction Setup and Execution | - Chemical safety goggles and a face shield- Flame-retardant lab coat- Chemical-resistant gloves (e.g., butyl rubber or Viton over nitrile)- Respiratory protection may be required depending on the scale and ventilation |
| Work-up and Purification | - Chemical safety goggles and a face shield- Lab coat- Chemical-resistant gloves- Ensure all procedures are performed in a well-ventilated fume hood |
| Waste Disposal | - Chemical safety goggles- Lab coat- Chemical-resistant gloves- Respiratory protection as needed |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Ensure the container is tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing and reducing agents.
2. Handling and Use:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment to prevent ignition.[3][5]
-
Ground and bond containers when transferring the material to prevent static discharge.[8]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[3][4]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. sfera.bio [sfera.bio]
- 3. Cyclopropyl methyl ketone SDS, 765-43-5 Safety Data Sheets - ECHEMI [echemi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. novachem.com [novachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
